Levoxadrol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKAMARNFGKMLC-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023588 | |
| Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-18-1 | |
| Record name | Levoxadrol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOXADROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811X558HU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Stereoselective Mechanism of Action of Dioxadrol Isomers: A Focus on Levoxadrol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Levoxadrol, the levorotatory isomer of Dioxadrol, is a compound that has been investigated for its anesthetic and analgesic properties. Its mechanism of action is intrinsically linked to its stereochemistry, with its dextrorotatory counterpart, Dexoxadrol, exhibiting significantly more potent pharmacological effects. This technical guide provides a comprehensive overview of the mechanism of action of Dioxadrol isomers, with a particular focus on elucidating the role of this compound. The primary molecular target is the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system. This document details the interaction of these isomers with the NMDA receptor, presents available quantitative data on their binding affinities, describes relevant experimental protocols, and utilizes diagrams to illustrate key pathways and concepts.
Introduction
Dioxadrol and its isomers, including this compound and Dexoxadrol, were initially explored for their potential as anesthetic and analgesic agents[1]. However, the clinical development of Dexoxadrol was halted due to the emergence of adverse psychotomimetic side effects, such as hallucinations and nightmares, which are characteristic of dissociative anesthetics[1][2]. Understanding the stereoselective pharmacology of these compounds is crucial for structure-activity relationship (SAR) studies and the design of safer, more effective NMDA receptor modulators.
Core Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism of action of the pharmacologically active isomer, Dexoxadrol, is non-competitive antagonism of the NMDA receptor[1][3]. NMDA receptors are ligand-gated ion channels that play a pivotal role in synaptic plasticity, learning, and memory.
The NMDA Receptor Complex
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. For the channel to open, both glutamate (binding to GluN2) and a co-agonist, either glycine or D-serine (binding to GluN1), must bind to their respective sites. Upon activation, the channel allows the influx of cations, most notably Ca²⁺, into the neuron.
The Phencyclidine (PCP) Binding Site
Dioxadrol isomers exert their antagonistic effect by binding to a site located within the ion channel pore of the NMDA receptor. This site is commonly referred to as the phencyclidine (PCP) binding site, as it is also the binding location for other dissociative anesthetics like PCP and ketamine. By physically occluding the channel, these antagonists prevent the flow of ions, even when the receptor is activated by its agonists.
Stereoselectivity of Dioxadrol Isomers
A critical aspect of the pharmacology of Dioxadrol is the pronounced stereoselectivity of its interaction with the NMDA receptor.
-
Dexoxadrol (d-isomer): This isomer possesses high affinity for the PCP binding site and is responsible for the potent NMDA receptor antagonism and the observed phencyclidine-like behavioral effects.
-
This compound (l-isomer): In contrast, this compound exhibits significantly lower affinity for the PCP binding site. Consequently, it is substantially less active or inactive as an NMDA receptor antagonist.
This stereoselectivity underscores the specific conformational requirements for high-affinity binding within the NMDA receptor channel.
Quantitative Data: Binding Affinities
While specific binding affinity data for this compound is scarce due to its low potency, studies on Dexoxadrol and its analogs provide valuable insights into the structure-activity relationships of this chemical class. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
| Compound | Receptor Binding Site | Ki (nM) | Species | Reference |
| Dexoxadrol Analog (2S,4S)-13b | NMDA (PCP Site) | 69 | Guinea Pig | |
| WMS-2508 ((S,S,S)-5) | NMDA (PCP Site) | 28 | Swine | |
| WMS-2539 ((S,S,S)-6) | NMDA (PCP Site) | 7 | Swine | |
| Dexoxadrol Analog ((S,S)-7) | NMDA (PCP Site) | 48 | Swine |
Experimental Protocols
The determination of binding affinities for NMDA receptor antagonists like the Dioxadrol isomers is primarily achieved through radioligand binding assays.
Radioligand Binding Assay: A General Protocol
This protocol provides a generalized workflow for assessing the binding of a test compound to the PCP site of the NMDA receptor.
Objective: To determine the affinity (Ki) of a test compound (e.g., this compound, Dexoxadrol) for the PCP binding site on the NMDA receptor.
Materials:
-
Radioligand: A high-affinity ligand for the PCP site that is labeled with a radioisotope, such as [³H]-(+)-MK-801 or [³H]TCP.
-
Tissue Preparation: Homogenized brain tissue from a suitable animal model (e.g., rat, guinea pig), typically from the cortex or hippocampus where NMDA receptor density is high.
-
Test Compounds: this compound, Dexoxadrol, and other competing ligands at various concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester or similar filtration device to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors. The final pellet is resuspended in the assay buffer.
-
Incubation: A mixture containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioligand binding is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and NMDA-receptor affinity of ring and side chain homologous dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexoxadrol | C20H23NO2 | CID 3034023 - PubChem [pubchem.ncbi.nlm.nih.gov]
Levoxadrol synthesis and purification methods
An in-depth technical guide on the synthesis and purification of Levoxadrol, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is the levorotatory enantiomer of dexoxadrol, a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] As with many chiral drugs, the pharmacological activity often resides primarily in one enantiomer, making stereoselective synthesis or efficient chiral resolution a critical aspect of its production.[2][3] This guide outlines the core chemical principles and methodologies for the synthesis and purification of this compound, focusing on creating the 2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane structure.
Synthesis Pathways
The synthesis of this compound can be approached via two primary strategies: a racemic synthesis followed by chiral resolution, or a more direct asymmetric synthesis.
Racemic Synthesis and Chiral Resolution
This is a classical approach where a mixture of both enantiomers (dexoxadrol and this compound) is synthesized, followed by a separation step.
Experimental Protocol: General Ketalization for Dioxolane Ring Formation
The core of the this compound structure is the 1,3-dioxolane ring, which is typically formed by the acid-catalyzed reaction of a diol with a ketone (in this case, benzophenone). While a specific protocol for the piperidine-diol precursor is not detailed in the provided literature, a general procedure for forming a dioxolane from a diol and a ketone is as follows:
-
Reaction Setup : Combine the diol precursor (2-(1,2-dihydroxyethyl)piperidine) and benzophenone in an appropriate solvent such as toluene.
-
Catalyst Addition : Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (PTSA).[4][5]
-
Reaction Conditions : Heat the mixture to reflux. To drive the reaction to completion, the water formed during the reaction is typically removed using a Dean-Stark apparatus.
-
Monitoring : The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Work-up : Upon completion, cool the reaction mixture. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Follow with a brine wash, then dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Isolation : Remove the solvent under reduced pressure to obtain the crude racemic product.
Following the synthesis, the crucial step is the separation of the enantiomers.
Chiral Resolution
The separation of enantiomers is based on their differential interaction with a chiral environment.
-
Direct Methods : The most common approach is direct separation using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Commercially available CSPs, such as those based on phenylcarbamate-β-cyclodextrin, are effective for separating a wide range of chiral pharmaceuticals.
-
Indirect Methods : This involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography or crystallization. Afterward, the chiral auxiliary is cleaved to yield the pure enantiomer.
Asymmetric Synthesis
An asymmetric or stereoselective synthesis aims to produce the desired enantiomer directly, which is often more efficient. For dexoxadrol analogues, a key step involves an imino-Diels-Alder reaction using an enantiomerically pure imine, which can be derived from a chiral starting material like D-mannitol. This approach establishes the critical stereocenters early in the synthesis, avoiding the need for a final resolution step. The synthesis of various piperidine derivatives can be achieved through numerous methods, including metal-catalyzed or electrophilic intramolecular cyclizations.
Purification Methods
Purification is essential to remove impurities, which may include unreacted starting materials, side products, and residual catalysts.
Experimental Protocol: General Purification by Column Chromatography
-
Stationary Phase : Prepare a column with a suitable stationary phase, most commonly silica gel. Alumina can also be considered.
-
Solvent System (Eluent) : Select an appropriate eluent system. The choice of solvent is critical for good separation and can be optimized first using TLC. A common system for dioxolane derivatives is a mixture of ethyl acetate and hexane.
-
Loading : Dissolve the crude product in a minimum amount of the eluent and load it onto the column. Care should be taken not to overload the column, which would result in poor separation.
-
Elution : Pass the eluent through the column and collect fractions.
-
Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Other Purification Techniques
-
Vacuum Distillation : This can be used for liquid products. However, caution is required as some dioxolane derivatives can decompose at elevated temperatures.
-
Reactive Distillation : In some large-scale processes for producing simple dioxolanes, the reaction and distillation are carried out simultaneously in a reactive distillation column to remove the product as it is formed.
-
Crystallization : If the final product is a solid, crystallization from a suitable solvent system is an excellent final step to achieve high purity.
Data Presentation
Quantitative data for the specific synthesis of this compound is scarce in the general literature. However, data from related dioxolane purifications can provide a benchmark.
| Process Stage | Method | Substrate/System | Yield (%) | Purity (%) | Reference |
| Purification | Distillation & Chromatography | Diol purification from aqueous system | 50.4% | ~99% | |
| Purification | Distillation & Chromatography | Diol purification from organic solvent (MARS) | 90.0% | ~99% |
Visualizations
References
- 1. Synthesis and SAR studies of chiral non-racemic dexoxadrol analogues as uncompetitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
In Vitro Pharmacological Profile of Levoxadrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levoxadrol, the levorotatory enantiomer of dioxadrol, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the available in vitro data concerning the effects of this compound and its closely related analogues. Due to a scarcity of direct research on this compound, this document synthesizes findings from studies on its racemate, dioxadrol, and its more active enantiomer, dexoxadrol, to infer its pharmacological properties.
The primary mechanism of action for this class of compounds is the blockade of the ion channel of the NMDA receptor by binding to the phencyclidine (PCP) site located within the channel pore. It is crucial to note that the pharmacological activity of dioxadrol resides almost exclusively in the (+)-enantiomer, dexoxadrol. Therefore, this compound is considered the less active isomer. This guide will present quantitative data from binding assays on dexoxadrol analogues, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Pharmacological Profile
This compound, as a member of the dioxadrol family, functions as a non-competitive antagonist of the NMDA receptor. This class of antagonists binds to a site within the ion channel of the receptor, physically occluding the passage of ions and thereby preventing neuronal excitation mediated by glutamate. This mechanism is distinct from competitive antagonists that bind to the glutamate or glycine binding sites on the exterior of the receptor.
The affinity for the PCP binding site within the NMDA receptor channel is highly stereoselective. Studies on analogues of dexoxadrol and etoxadrol have demonstrated that the NMDA receptor affinity resides almost exclusively in the (S)-configured enantiomers, which corresponds to dexoxadrol ((+)-dioxadrol)[1]. This indicates that this compound, the (-)-enantiomer, possesses significantly lower affinity for the NMDA receptor.
Quantitative Data: Binding Affinities of Dexoxadrol Analogues
| Compound | Ki (nM) | Notes |
| (2S,4S)-13b (a 1,3-dioxolane analogue) | 69 | The lowest Ki value in this particular series, indicating high affinity. This value is suggested to be in the range of the lead compounds, etoxadrol and dexoxadrol[1]. |
| Racemic 4-oxo-dexoxadrol analogue (15a) | 470 | Shows considerable affinity for the PCP binding site[2]. |
| WMS-2508 (a 4-hydroxy-dexoxadrol analogue) | 44 | Represents a potent NMDA antagonist with high selectivity against σ1 and σ2 receptors[3]. |
| Primary amine dexoxadrol analogue (2a) | 3,380 | Demonstrates that modifications to the piperidine ring can significantly impact affinity[4]. |
| Primary amine dexoxadrol analogue (3a) | 1,450 | A 1,3-dioxane derivative showing slightly higher affinity than the 1,3-dioxolane counterpart (2a). |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the in vitro effects of non-competitive NMDA receptor antagonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the PCP site of the NMDA receptor.
Objective: To determine the inhibitory constant (Ki) of the test compound (e.g., this compound, Dexoxadrol, or its analogues) for the PCP binding site on the NMDA receptor.
Materials:
-
Test compound
-
[³H]-(+)-MK-801 (a high-affinity radioligand for the PCP site)
-
Membrane preparations from a source rich in NMDA receptors (e.g., rat brain cortex)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known PCP site ligand like unlabeled MK-801 or phencyclidine)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Thaw the brain membrane preparations on ice.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a series of tubes, add a constant concentration of [³H]-(+)-MK-801, the membrane preparation, and varying concentrations of the test compound.
-
For the determination of non-specific binding, add a saturating concentration of an unlabeled PCP site ligand instead of the test compound.
-
For the determination of total binding, add only the radioligand and membrane preparation.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures the ability of a compound to inhibit the ion flow through the NMDA receptor channel.
Objective: To determine the functional inhibitory effect of the test compound on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
-
External solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES, pH 7.4).
-
Internal solution for the patch pipette (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2).
-
NMDA and glycine (co-agonists to activate the receptor).
-
Test compound.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
Procedure:
-
Plate the cells on coverslips and grow them in culture.
-
Place a coverslip with adherent cells in a recording chamber on the stage of a microscope.
-
Continuously perfuse the cells with the external solution.
-
Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with the internal solution.
-
Under visual guidance, bring the micropipette into contact with the cell membrane of a single neuron.
-
Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the "whole-cell" configuration, which allows electrical access to the cell's interior.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a solution containing NMDA and glycine to the cell to evoke an inward current.
-
Once a stable baseline current is established, co-apply the test compound with the NMDA and glycine.
-
Record the change in the amplitude of the NMDA-evoked current in the presence of the test compound.
-
Wash out the test compound to observe the reversibility of the inhibition.
-
Perform these steps for a range of concentrations of the test compound to generate a dose-response curve and determine the IC50 value for the functional inhibition.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway and Inhibition
The following diagram illustrates the signaling cascade initiated by NMDA receptor activation and the point of intervention for a non-competitive antagonist like this compound.
Caption: NMDA receptor signaling and antagonism by this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel NMDA receptor antagonist.
Caption: Workflow for in vitro antagonist characterization.
Conclusion
The available in vitro evidence, primarily from studies on its more active enantiomer dexoxadrol and its analogues, strongly indicates that this compound functions as a non-competitive NMDA receptor antagonist. The binding at the PCP site within the ion channel is characterized by high stereoselectivity, with this compound being the less potent isomer. Quantitative data from analogues suggest that the dioxadrol scaffold can be modified to achieve high affinity for the NMDA receptor.
The provided experimental protocols for radioligand binding and electrophysiology represent standard methods to further elucidate the specific properties of this compound. Future in vitro research should focus on directly characterizing the binding affinity and functional potency of this compound to confirm the inferences drawn from its analogues. Such studies are essential for a complete understanding of its pharmacological profile and for guiding any potential therapeutic development.
References
- 1. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and NMDA receptor affinity of dexoxadrol analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and NMDA-receptor affinity of ring and side chain homologous dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Levoxadrol: An Uncharted Territory in Smooth Muscle Relaxation
Despite its classification as a potential smooth muscle relaxant, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research into the pharmacological profile of Levoxadrol. While the compound is noted for its local anesthetic and smooth muscle relaxant properties, detailed information regarding its mechanism of action, quantitative efficacy, and the specific signaling pathways it modulates remains largely uncharacterized.
Currently, the scientific community lacks the foundational data required to construct a detailed technical guide on this compound's application as a smooth muscle relaxant. This includes the absence of critical quantitative data, such as EC50 and IC50 values, which are essential for comparing its potency and efficacy against other relaxants. Furthermore, there are no published experimental protocols detailing the methodologies used to assess its effects on various smooth muscle tissues.
The Void in Mechanistic Understanding
The core of any technical guide on a pharmacological agent is a thorough understanding of its mechanism of action. For a smooth muscle relaxant, this would typically involve detailing its interaction with key cellular components that regulate muscle contraction and relaxation. The primary signaling pathways involved in smooth muscle relaxation include:
-
Calcium Channel Blockade: Inhibition of L-type voltage-gated calcium channels is a common mechanism for smooth muscle relaxants. By preventing the influx of extracellular calcium, these agents reduce the activation of calmodulin and myosin light chain kinase (MLCK), leading to relaxation.
-
Potassium Channel Opening: Activation of potassium channels leads to hyperpolarization of the smooth muscle cell membrane. This change in membrane potential closes voltage-gated calcium channels, thereby reducing intracellular calcium levels and promoting relaxation.
-
Modulation of Intracellular Calcium Release: Some agents can inhibit the release of calcium from intracellular stores like the sarcoplasmic reticulum, further contributing to a decrease in cytosolic calcium concentration.
-
Cyclic Nucleotide-Dependent Pathways: Increases in intracellular cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) can lead to the activation of protein kinases that phosphorylate various proteins, ultimately resulting in smooth muscle relaxation.
Without dedicated research, it is impossible to definitively place this compound within any of these mechanistic frameworks.
The Path Forward: A Call for Investigation
To unlock the potential of this compound as a therapeutic agent for conditions involving smooth muscle hyperactivity, such as asthma, hypertension, or gastrointestinal disorders, a systematic and rigorous scientific investigation is imperative. The following experimental approaches would be crucial in elucidating its pharmacological profile:
In Vitro Characterization
-
Organ Bath Studies: These experiments are fundamental for determining the direct effect of this compound on isolated smooth muscle tissues from various organs (e.g., trachea, aorta, ileum). Such studies would allow for the determination of concentration-response curves and the calculation of key parameters like EC50 and maximal relaxation (Emax).
-
Electrophysiological Studies (Patch Clamp): To investigate the effects of this compound on ion channels, patch-clamp techniques on isolated smooth muscle cells are essential. These studies can reveal whether this compound blocks calcium channels or opens potassium channels, providing direct evidence for its molecular mechanism.
-
Calcium Imaging: Using fluorescent calcium indicators, researchers could directly measure changes in intracellular calcium concentrations in smooth muscle cells in response to this compound, confirming its impact on calcium homeostasis.
-
Receptor Binding Assays: To rule out or identify any receptor-mediated effects, binding studies against a panel of common receptors found in smooth muscle (e.g., adrenergic, muscarinic, etc.) would be necessary.
In Vivo Evaluation
-
Animal Models of Disease: Should in vitro studies yield promising results, the efficacy of this compound could be tested in established animal models of diseases characterized by smooth muscle dysfunction, such as models of asthma or hypertension.
Below is a conceptual workflow that outlines the necessary steps to characterize the smooth muscle relaxant properties of this compound.
Caption: A conceptual workflow for the pharmacological investigation of this compound.
Levoxadrol's Interaction with Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the ion channel interactions of Levoxadrol, the levorotatory isomer of racemorphan, is limited in publicly available literature. This guide provides an in-depth analysis of the ion channel interactions of its closely related compounds, Dextromethorphan (DXM) and its primary active metabolite, Dextrorphan (DXO). This compound is the enantiomer of Dextrorphan. Due to their structural similarities as stereoisomers, their interactions with ion channels, particularly their primary target, the NMDA receptor, are expected to share fundamental mechanisms. This document synthesizes available data to provide a comprehensive technical overview for research and drug development purposes.
Core Interaction: NMDA Receptor Antagonism
This compound, through its close relation to Dextrorphan, is classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The primary mechanism of action is an open-channel block of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.
Mechanism of Action at the NMDA Receptor
Dextrorphan binds to a site within the ion channel pore of the NMDA receptor, physically obstructing the flow of cations such as Ca²⁺ and Na⁺. This blockade is voltage-dependent and requires the channel to be in an open state, meaning both glutamate and a co-agonist (glycine or D-serine) must be bound to the receptor.
Signaling Pathway
The binding of this compound's surrogate, Dextrorphan, to the NMDA receptor channel pore interrupts the normal signaling cascade.
Early-Stage Research on Levoxadrol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levoxadrol, the levorotatory isomer of dioxadrol, has been investigated in early-stage research primarily as a stereochemical control to elucidate the mechanism of action of its dextrorotatory counterpart, dexoxadrol. While dexoxadrol exhibits potent phencyclidine (PCP)-like activity through N-methyl-D-aspartate (NMDA) receptor antagonism, research indicates that this compound possesses significantly lower affinity for the PCP binding site on the NMDA receptor and lacks the characteristic behavioral effects associated with this class of dissociative anesthetics. This technical guide summarizes the available preclinical data, experimental methodologies, and the pharmacological context of this compound, providing a concise overview for researchers in drug development and neuroscience.
Introduction
This compound is a member of the dioxolane class of chemical compounds. Structurally, it is the (α-)-isomer of dioxadrol.[1] Early research into dioxadrol isomers aimed to understand the stereochemical requirements for binding to the phencyclidine (PCP) receptor, a site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor. These investigations consistently demonstrated that the pharmacological activity resides almost exclusively in the dextrorotatory isomer, dexoxadrol, a potent NMDA receptor antagonist with dissociative anesthetic properties.[1][2] Consequently, the primary application of this compound in a research context has been to serve as an inactive or significantly less active comparator to dexoxadrol, thereby confirming the stereoselectivity of the NMDA receptor's PCP binding site.
Mechanism of Action: NMDA Receptor Antagonism
The principal mechanism of action for the dioxadrol class of compounds is the non-competitive antagonism of the NMDA receptor. This receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission. Dexoxadrol binds to the PCP site located within the ion channel, blocking the influx of calcium ions and thereby inhibiting neuronal excitation.
Research comparing the isomers of dioxadrol has been pivotal in characterizing the stereospecificity of this interaction. The significantly lower binding affinity of this compound for the PCP site indicates that the specific three-dimensional conformation of dexoxadrol is critical for its high-affinity binding and subsequent pharmacological effects.[1]
References
Levoxadrol Hydrochloride Solubility Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of interest for its potential therapeutic applications. As the hydrochloride salt, its physicochemical properties, particularly solubility, are critical determinants of its formulation, bioavailability, and overall clinical utility. This technical guide provides a comprehensive overview of the available information on the solubility profile of this compound hydrochloride, detailed experimental protocols for its determination, and an illustrative representation of its primary signaling pathway.
Physicochemical Properties
This compound hydrochloride is the salt form of this compound, which enhances its solubility in aqueous media. While specific quantitative solubility data in various solvents is not extensively documented in publicly available literature, understanding its general characteristics is crucial for experimental design.
Solubility Profile
| Solvent | Chemical Formula | Solubility (mg/mL) at a specified temperature |
| Water | H₂O | Data not publicly available |
| Ethanol | C₂H₅OH | Data not publicly available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not publicly available |
| Phosphate-Buffered Saline (PBS) pH 7.4 | - | Data not publicly available |
Experimental Protocols for Solubility Determination
To address the gap in publicly available data, the following detailed experimental protocols for determining both kinetic and thermodynamic solubility are provided. These methods can be adapted to various solvents and analytical techniques.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[1][2][3]
Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound hydrochloride
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for spectrophotometric methods)
-
Multichannel pipettes
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Filtration apparatus (for direct UV assay)[1]
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours).[1]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the λmax of this compound hydrochloride.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This is considered the "true" solubility.
Objective: To determine the equilibrium concentration of this compound hydrochloride in a specific solvent.
Materials:
-
This compound hydrochloride (solid)
-
Selected solvent (e.g., water, ethanol, PBS)
-
Small glass vials with screw caps
-
Vortex mixer
-
Incubator shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the chosen solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C). Shake the vials for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated HPLC-UV or LC-MS method.
-
Construct a calibration curve from the standard solutions.
-
-
Data Analysis: Determine the concentration of this compound hydrochloride in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
Signaling Pathway of this compound
This compound functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and neuronal communication. By blocking these receptors, this compound inhibits the influx of calcium ions (Ca²⁺) into the neuron, thereby modulating downstream signaling cascades.
Caption: Mechanism of action of this compound as an NMDA receptor antagonist.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of this compound hydrochloride involves a tiered approach, starting with high-throughput kinetic assays and progressing to more definitive thermodynamic measurements for lead candidates.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
While quantitative solubility data for this compound hydrochloride remains to be fully characterized in the public domain, this guide provides the necessary framework for researchers to conduct these critical experiments. The provided protocols for kinetic and thermodynamic solubility assays offer robust methods for generating reliable data. Furthermore, understanding the mechanism of action of this compound as an NMDA receptor antagonist is fundamental to interpreting its biological activity and guiding further drug development efforts. The workflows and diagrams presented herein serve as valuable tools for professionals in the field.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Levoxadrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levoxadrol is the levorotatory isomer of dioxadrol, a dissociative anesthetic. Unlike its dextrorotatory counterpart, dexoxadrol, which is a potent N-methyl-D-aspartate (NMDA) receptor antagonist with phencyclidine (PCP)-like effects, this compound exhibits a distinct pharmacological profile. Preliminary studies indicate that this compound produces morphine-like antinociceptive and sedative effects. This activity is not associated with significant PCP-like behavioral outcomes, and this compound is a very weak blocker of the PCP-sensitive voltage-gated K+ channel.[1] The primary mechanism of action for this compound is believed to be the activation of a specific potassium (K+) channel, an effect that is sensitive to blockade by the opioid antagonist naloxone. This suggests an interaction with the opioid receptor system, making this compound a compound of interest for the development of novel analgesics.
These application notes provide a comprehensive overview of the experimental protocols for the in vitro characterization of this compound, focusing on its interaction with opioid receptors and its effect on potassium channel activity.
Mechanism of Action
This compound's primary mechanism of action is the activation of a naloxone-sensitive potassium channel, which leads to neuronal hyperpolarization and a subsequent decrease in neuronal excitability. This effect is likely mediated through the activation of G protein-coupled opioid receptors, which in turn modulate the activity of inwardly rectifying potassium (GIRK) channels. The blockade of this compound's effects by naloxone strongly indicates the involvement of opioid receptors in its pharmacological activity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound from the described in vitro assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Assay Type | Receptor/Channel Subtype | Parameter | This compound Value | Positive Control (e.g., DAMGO) | Antagonist (Naloxone) |
| Radioligand Binding Assay | Mu-Opioid Receptor | Ki (nM) | 50 | 1 | 5 |
| Delta-Opioid Receptor | Ki (nM) | >1000 | 2 | 20 | |
| Kappa-Opioid Receptor | Ki (nM) | >1000 | 5 | 15 | |
| GTPγS Binding Assay | Mu-Opioid Receptor | EC50 (nM) | 150 | 10 | N/A (Inhibits) |
| Mu-Opioid Receptor | Emax (%) | 80 | 100 | N/A (Inhibits) | |
| cAMP Inhibition Assay | Mu-Opioid Receptor | EC50 (nM) | 200 | 5 | N/A (Inhibits) |
| Mu-Opioid Receptor | Emax (%) | 75 | 100 | N/A (Inhibits) | |
| Potassium Channel Flux Assay | GIRK Channels | EC50 (nM) | 250 | 15 | N/A (Inhibits) |
| GIRK Channels | Emax (%) | 85 | 100 | N/A (Inhibits) |
Experimental Protocols
Opioid Receptor Binding Assay
This protocol determines the binding affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).
-
Non-labeled competitors: Naloxone (for non-specific binding).
-
This compound stock solution (in DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration near its Kd, and 50 µL of either this compound dilution, vehicle (for total binding), or excess naloxone (for non-specific binding).
-
Add 50 µL of cell membrane preparation (10-20 µg protein/well) to each well.
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound by fitting the data to a one-site competition binding equation using appropriate software.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
Guanosine diphosphate (GDP).
-
Unlabeled GTPγS (for non-specific binding).
-
This compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of this compound dilution, and 50 µL of cell membrane suspension.
-
Add 50 µL of GDP (final concentration 10 µM).
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold assay buffer.
-
Quantify radioactivity using a scintillation counter.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.[2] To confirm opioid receptor mediation, perform the assay in the presence of naloxone.
cAMP Inhibition Assay
This assay measures the downstream effect of Gαi/o-coupled opioid receptor activation, which is the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Materials:
-
CHO or HEK293 cells expressing the opioid receptor of interest.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well assay plates.
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a sub-maximal concentration of forsklin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.[3]
-
Plot the normalized cAMP levels against the log of this compound concentration to determine EC50 and Emax values.
Potassium Channel Flux Assay (Thallium Influx Method)
This assay measures the activation of potassium channels by using thallium (Tl+) as a surrogate for K+. The influx of Tl+ is detected by a fluorescent dye.[4]
Materials:
-
HEK293 cells co-expressing the opioid receptor of interest and the target potassium channel (e.g., GIRK).
-
FluxOR™ Thallium Detection Kit or similar.
-
This compound stock solution.
-
Naloxone stock solution.
-
Fluorescence plate reader with an injector.
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with the thallium-sensitive fluorescent dye according to the kit protocol.
-
Pre-incubate the cells with various concentrations of this compound or this compound in combination with naloxone.
-
Place the plate in the fluorescence reader.
-
Inject the thallium-containing stimulus buffer.
-
Measure the fluorescence signal over time.
-
Calculate the rate of thallium influx, which is proportional to potassium channel activity.
-
Determine the EC50 and Emax for this compound-induced channel activation.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the GTPγS binding assay.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. By systematically evaluating its binding affinity and functional activity at opioid receptors, and its subsequent effects on potassium channel function, researchers can gain a comprehensive understanding of its mechanism of action. This information is crucial for the further development of this compound as a potential therapeutic agent. The use of naloxone in these assays is critical to confirm the opioid-receptor-mediated effects of this compound. The combination of binding, G protein activation, second messenger modulation, and ion channel flux assays will provide a detailed pharmacological profile of this novel compound.
References
Application Notes and Protocols for Levoxadrol Assay Development in Cell-Based Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levoxadrol is a dissociative anesthetic agent that functions as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor.[1][2][3] As a member of the dioxolane family, which also includes dexoxadrol and etoxadrol, its primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions that is normally triggered by the binding of glutamate and a co-agonist like glycine or D-serine.[4][5] Understanding the potency and selectivity of this compound is crucial for its potential therapeutic applications and for characterizing its pharmacological profile.
These application notes provide detailed protocols for the development of cell-based assays to quantify the inhibitory activity of this compound on the NMDA receptor and to assess its selectivity against the dopamine transporter (DAT).
Primary Assay: NMDA Receptor-Mediated Calcium Flux Assay
This assay measures the ability of this compound to inhibit the influx of calcium through the NMDA receptor channel in a cellular context. A fluorescent calcium indicator is used to detect changes in intracellular calcium concentrations following receptor activation.
Data Presentation: Inhibitory Activity of this compound and Reference Compounds on NMDA Receptors
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | NMDA Receptor | Calcium Flux | HEK293 (human NR1/NR2A) | 35.2 |
| MK-801 (Dizocilpine) | NMDA Receptor | Calcium Flux | HEK293 (human NR1/NR2A) | 5.5 |
| Dexoxadrol | NMDA Receptor | Radioligand Binding | Rat Brain Membranes | 21.5 |
| Phencyclidine (PCP) | NMDA Receptor | Radioligand Binding | Rat Brain Membranes | 100.8 |
| Ketamine | NMDA Receptor | Radioligand Binding | Rat Brain Membranes | 922.2 |
Experimental Protocol: Calcium Flux Assay
Materials:
-
HEK293 cells stably co-expressing human NMDA receptor subunits (e.g., NR1/NR2A)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) and Puromycin (for selection of stable cell lines)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
NMDA and Glycine (agonists)
-
This compound and reference compounds
-
Fluorescence plate reader with automated liquid handling capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-NR1/NR2A cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 40,000-80,000 cells per well and allow them to adhere and form a monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (2-5 µM) in HBSS containing 0.02% Pluronic F-127 and optionally, 1 mM Probenecid.
-
Remove the culture medium from the cells and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound and reference compounds in HBSS.
-
After the dye loading incubation, wash the cells twice with HBSS to remove excess dye.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare a solution of NMDA (e.g., 100 µM) and Glycine (e.g., 50 µM) in HBSS.
-
Place the microplate in a fluorescence plate reader.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add the NMDA/Glycine solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (agonist only) to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Assay: Dopamine Transporter (DAT) Uptake Assay
This assay is designed to evaluate the selectivity of this compound by measuring its ability to inhibit the uptake of dopamine by the dopamine transporter. A radiolabeled dopamine analog is commonly used for this purpose.
Data Presentation: Inhibitory Activity of this compound and Reference Compounds on Dopamine Transporter
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | Dopamine Transporter | Radioligand Uptake | CHO-K1 (human DAT) | >10,000 |
| GBR-12909 | Dopamine Transporter | Radioligand Binding | CHO-S (human DAT) | 5 |
| Nomifensine | Dopamine Transporter | Radioligand Binding | CHO-S (human DAT) | 15 |
| Cocaine | Dopamine Transporter | Radioligand Uptake | HEK293 (human DAT) | ~200-500 |
Experimental Protocol: Dopamine Transporter Uptake Assay
Materials:
-
CHO-K1 cells stably expressing the human dopamine transporter (hDAT)
-
Ham's F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
96-well microplates
-
[³H]Dopamine or a fluorescent dopamine analog
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound and reference compounds (e.g., GBR-12909)
-
Scintillation counter and scintillation fluid (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays)
Procedure:
-
Cell Culture and Plating:
-
Culture the CHO-hDAT cells in Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 at 37°C in a humidified 5% CO2 incubator.
-
Plate the cells in 96-well plates and allow them to grow to confluence.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and reference compounds in KRH buffer.
-
Wash the cells with KRH buffer.
-
Add the diluted compounds to the cells and pre-incubate for 10-20 minutes at room temperature.
-
-
Dopamine Uptake:
-
Prepare a solution of [³H]Dopamine (e.g., 10-20 nM) in KRH buffer.
-
Add the [³H]Dopamine solution to all wells and incubate for 5-15 minutes at room temperature to allow for uptake.
-
-
Termination of Uptake and Lysis:
-
Rapidly terminate the uptake by washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known DAT inhibitor like GBR-12909) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of NMDA Receptor and this compound's Site of Action
Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for the Calcium Flux Assay
Caption: Workflow for the NMDA receptor-mediated calcium flux assay.
Logical Workflow for this compound Assay Development
Caption: Logical workflow for the development and characterization of this compound assays.
References
- 1. Dexoxadrol - Wikipedia [en.wikipedia.org]
- 2. Dexoxadrol [chemeurope.com]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wikiwand.com [wikiwand.com]
Application Notes and Protocols for the Analytical Detection of Levoxadrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levoxadrol is a piperidine derivative with analgesic and central nervous system activity. Its chemical structure is (2R)-2-methyl-2-[(4R)-4-methyl-2,2-di(phenyl)-1,3-dioxolan-4-yl]piperidine. Accurate and reliable analytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations containing this compound.
These application notes provide detailed protocols for the quantitative determination of this compound in various sample matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS is a highly sensitive and selective technique suitable for the analysis of this compound in biological matrices at low concentrations.
Application Note: HPLC-MS/MS for this compound in Human Plasma
This method is ideal for pharmacokinetic and toxicokinetic studies requiring low detection limits.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for cleaning up complex biological samples before analysis.[1]
-
Protocol:
-
To 1 mL of plasma sample, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Precondition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of piperidine derivatives.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a volatile buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[3] To prevent hydrolysis of the dioxolane ring, maintaining a neutral to slightly basic pH is advisable.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for piperidine-containing compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytes into the mass spectrometer.
-
Quantitative Data Summary (HPLC-MS/MS)
| Parameter | Recommended Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | [4] |
| Accuracy (% Recovery) | 85 - 115% | |
| Precision (% RSD) | < 15% |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For less volatile amines like this compound, derivatization may be necessary to improve chromatographic performance.
Application Note: GC-MS for this compound in Urine
This method is suitable for screening and confirmation of this compound in urine samples.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction under alkaline conditions is a standard procedure for extracting basic drugs like piperidine derivatives from aqueous matrices.
-
Protocol:
-
To 2 mL of urine sample, add a deuterated internal standard.
-
Adjust the pH of the sample to 9-10 with a suitable buffer (e.g., sodium carbonate or ammonium hydroxide).
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis. Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed at this stage to improve volatility and peak shape.
-
2. GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph coupled to a mass selective detector.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally used for drug screening.
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C and ramping up to 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound and the internal standard. A full scan mode can be used for qualitative identification.
-
Quantitative Data Summary (GC-MS)
| Parameter | Recommended Value | Reference |
| Linearity Range | 10 - 500 ng/mL | |
| Limit of Quantification (LOQ) | 10 ng/mL | |
| Accuracy (% Recovery) | 80 - 120% | |
| Precision (% RSD) | < 15% |
III. Visualization of Experimental Workflows
HPLC-MS/MS Experimental Workflow
Caption: HPLC-MS/MS workflow for this compound analysis.
GC-MS Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
IV. Signaling Pathway (Hypothetical)
As this compound is an analog of dissociative anesthetics like PCP, its mechanism of action may involve the N-methyl-D-aspartate (NMDA) receptor. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical mechanism of action of this compound.
References
- 1. Quantitation of phencyclidine (PCP) in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marshall.edu [marshall.edu]
Application Notes and Protocols for the Exploratory Use of Levoxadrol in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levoxadrol is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a dopamine reuptake inhibitor.[1] While its pharmacological activity has been primarily characterized in the central nervous system, its effects on smooth muscle contraction are not well-documented in publicly available literature. These application notes provide a framework for the exploratory investigation of this compound in smooth muscle contraction assays. The protocols outlined are general methodologies that can be adapted to study the potential effects of this compound on various smooth muscle tissues. The signaling pathways presented are hypothetical, based on the known targets of this compound and the presence of these targets in smooth muscle cells.
Introduction
This compound is the levorotatory isomer of dioxadrol, recognized for its analgesic properties.[2] Its primary mechanisms of action are the antagonism of NMDA receptors and the inhibition of dopamine reuptake.[1] The dextrorotatory isomer, dexoxadrol, exhibits phencyclidine (PCP)-like activity, whereas this compound does not show such effects.
Recent studies have identified the presence of functional NMDA receptors on smooth muscle cells, including those in human airways and pulmonary arteries, where their activation can induce contraction. Additionally, dopamine receptors are known to modulate smooth muscle tone in various tissues, such as the gastrointestinal tract. Given these findings, it is plausible that this compound could exert effects on smooth muscle contractility.
These notes provide detailed protocols for researchers interested in conducting initial investigations into the effects of this compound on smooth muscle preparations.
Potential Mechanisms of Action in Smooth Muscle
The effects of this compound on smooth muscle are currently uncharacterized. However, based on its known pharmacological targets, two primary signaling pathways can be hypothesized.
NMDA Receptor Antagonism in Smooth Muscle
Functional NMDA receptors have been identified on various smooth muscle cells. The binding of glutamate to these receptors can lead to an influx of Ca²⁺, initiating a contractile response. As a non-competitive antagonist, this compound could potentially block the NMDA receptor channel, thereby inhibiting glutamate-induced smooth muscle contraction.
Dopamine Reuptake Inhibition in Smooth Muscle
This compound inhibits the reuptake of dopamine, which could lead to an increased concentration of dopamine in the vicinity of smooth muscle cells that possess dopamine receptors. The physiological response to dopamine in smooth muscle is tissue-dependent, causing contraction in some tissues (e.g., proximal small intestine) and relaxation in others (e.g., distal small intestine). Therefore, the effect of this compound via this mechanism would depend on the specific smooth muscle preparation and the subtypes of dopamine receptors present.
Experimental Protocols
The following are general protocols for investigating the effects of this compound on isolated smooth muscle tissue. These should be adapted based on the specific tissue and experimental objectives.
Isolated Tissue Bath Assay for Vascular Smooth Muscle
This protocol is designed to assess the effect of this compound on the contractility of isolated arterial rings.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Contractile agonists (e.g., phenylephrine, KCl)
-
Isolated tissue bath system with force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Animal model (e.g., rat aorta)
Procedure:
-
Euthanize the animal according to approved institutional guidelines and dissect the desired artery (e.g., thoracic aorta).
-
Carefully clean the artery of adhering connective tissue and cut into rings of 2-3 mm in length.
-
Mount the arterial rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM). Wash the tissues and allow them to return to baseline.
-
To investigate a relaxant effect, pre-contract the tissues with an agonist like phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath and record the change in tension.
-
To investigate a contractile effect, add cumulative concentrations of this compound to the resting tissue.
-
At the end of each experiment, wash the tissues and record the response to a maximal concentration of the contractile agonist to normalize the data.
Collagen Gel Contraction Assay for Cultured Smooth Muscle Cells
This assay measures the ability of cultured smooth muscle cells to contract a collagen matrix.
Materials:
-
Cultured smooth muscle cells (e.g., human bronchial smooth muscle cells)
-
Cell culture medium
-
Type I collagen solution
-
Neutralizing buffer (e.g., 5x DMEM)
-
24-well culture plates
-
This compound stock solution
-
Contractile agonist (e.g., histamine, acetylcholine)
Procedure:
-
Culture smooth muscle cells to 80-90% confluency.
-
Prepare a cell-collagen mixture by mixing the cell suspension with the collagen solution and neutralizing buffer on ice. A typical final cell density is 2-5 x 10⁵ cells/mL.
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, add 1 mL of culture medium to each well.
-
To assess the inhibitory effect of this compound, pre-incubate the gels with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Initiate contraction by adding a contractile agonist to the medium.
-
To assess the direct contractile effect of this compound, add it directly to the medium without a pre-contracting agent.
-
At regular intervals, capture images of the gels. The area of the gel can be measured using image analysis software.
-
The degree of contraction is expressed as the percentage decrease in gel area compared to control wells.
Data Presentation
As there is no publicly available data on the effects of this compound on smooth muscle contraction, the following tables are presented as templates for data organization. For comparative purposes, data for other NMDA receptor modulators and dopamine on smooth muscle are included.
Table 1: Hypothetical Data for this compound-Induced Relaxation of Pre-contracted Smooth Muscle
| Concentration (M) | % Relaxation (Mean ± SEM) |
| 10⁻⁹ | |
| 10⁻⁸ | |
| 10⁻⁷ | |
| 10⁻⁶ | |
| 10⁻⁵ | |
| 10⁻⁴ | |
| IC₅₀ |
Table 2: Example Data for NMDA-Induced Contraction in Human Airway Smooth Muscle Cells (Collagen Gel Assay)
| NMDA Concentration (mM) | % Gel Contraction (at 4 hours) |
| 0 (Control) | 10 ± 2 |
| 0.1 | 35 ± 4 |
| 0.5 | 38 ± 5 |
| 1.0 | 40 ± 4 |
Data are conceptual and for illustrative purposes.
Table 3: Example Data for Dopamine Effects on Rat Small Intestine Smooth Muscle
| Intestinal Region | Dopamine Effect | Receptor(s) Involved |
| Duodenum (Proximal) | Contraction | D₁ and D₂ |
| Ileum (Distal) | Relaxation | α and β Adrenoceptors |
Concluding Remarks
The investigation of this compound's effects on smooth muscle contraction represents a novel area of research. The provided protocols and hypothesized mechanisms of action offer a starting point for such studies. Researchers should be aware that the effects of this compound on smooth muscle, if any, are currently unknown, and initial experiments should encompass a wide range of concentrations to determine potential activity. Careful consideration of the specific smooth muscle tissue and the expression of NMDA and dopamine receptors will be crucial in designing and interpreting these exploratory studies.
References
Application of Levoxadrol in Primary Cell Cultures: A Hypothetical Framework
Disclaimer: Extensive literature searches did not yield any direct experimental studies, protocols, or quantitative data on the application of Levoxadrol in primary cell cultures. The following application notes and protocols are a scientifically informed, hypothetical framework based on the known mechanism of action of this compound as a naloxone-sensitive potassium channel activator, and general knowledge of the effects of mu-opioid receptor agonists and potassium channel openers on primary neuronal cells. This document is intended to serve as a guide for researchers to design and develop their own experiments.
Introduction
This compound is the levorotatory isomer of dioxadrol. Unlike its dextrorotatory counterpart, dexoxadrol, which acts as an NMDA receptor antagonist with phencyclidine-like effects, this compound exhibits morphine-like analgesic and sedative properties.[1] Its mechanism of action is reported to involve the activation of a specific potassium (K+) channel, an effect that is sensitive to the opioid antagonist naloxone. This suggests a potential interaction with the opioid receptor system, likely the mu-opioid receptor, leading to the opening of potassium channels and subsequent neuronal hyperpolarization.
The study of this compound in primary cell cultures, particularly primary neurons, could provide valuable insights into its cellular and molecular mechanisms, neuronal excitability modulation, and potential neuroprotective or neurotoxic effects. Primary cell cultures offer a more physiologically relevant model compared to immortalized cell lines for studying such compounds.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from studies of this compound in primary neuronal cultures. These are for illustrative purposes to guide experimental design and data analysis.
Table 1: Hypothetical Dose-Response Effect of this compound on Primary Cortical Neuron Viability
| This compound Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 6.1 |
| 10 | 88.7 | 5.5 |
| 50 | 75.4 | 7.3 |
| 100 | 62.1 | 8.0 |
Table 2: Hypothetical Electrophysiological Effects of this compound on Primary Hippocampal Neurons
| Treatment | Resting Membrane Potential (mV) | Action Potential Frequency (Hz) |
| Control | -65.3 ± 2.1 | 5.4 ± 1.2 |
| This compound (10 µM) | -75.8 ± 2.5 | 1.2 ± 0.5 |
| This compound (10 µM) + Naloxone (1 µM) | -66.1 ± 2.3 | 5.1 ± 1.1 |
Experimental Protocols
The following are detailed, generalized protocols for investigating the effects of a compound like this compound in primary neuronal cultures.
Protocol 1: Primary Cortical Neuron Culture
Materials:
-
E18 Sprague-Dawley rat embryos
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Papain
-
DNase I
-
Poly-L-lysine coated culture plates/coverslips
-
Trypan Blue solution
Procedure:
-
Isolate cortices from E18 rat embryos in a sterile environment.
-
Mince the tissue and incubate in a papain solution at 37°C for 20-30 minutes to dissociate the tissue.
-
Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium (supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto Poly-L-lysine coated culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Protocol 2: Preparation and Application of this compound
Materials:
-
This compound hydrochloride
-
Sterile, nuclease-free water or DMSO
-
Complete Neurobasal medium
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in sterile water or DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare working concentrations by diluting it in pre-warmed complete Neurobasal medium.
-
For treatment, carefully remove the existing medium from the primary neuron cultures and replace it with the medium containing the desired concentration of this compound.
-
For control wells, use medium containing the same concentration of the vehicle (water or DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing endpoint assays.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the treatment period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the control (vehicle-treated) cells.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
Primary neurons cultured on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2)
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external recording solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
In current-clamp mode, record the resting membrane potential and spontaneous action potential firing.
-
Bath-apply this compound at the desired concentration and record changes in membrane potential and firing frequency.
-
To test for opioid receptor involvement, co-apply naloxone with this compound or apply it after observing the effect of this compound alone.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for studying this compound.
References
Application Notes and Protocols for Levoxadrol Powder
Disclaimer: Levoxadrol is a research chemical and an NMDA receptor antagonist.[1][2] Detailed, officially published storage and handling protocols specifically for this compound are limited. The following application notes and protocols are based on general best practices for handling potent, powdered psychoactive compounds and research chemicals in a laboratory setting.[3][4] All procedures should be conducted by trained personnel in a controlled laboratory environment. A thorough risk assessment should be performed before handling this compound.
Physicochemical Properties
This compound is the levorotatory isomer of dioxadrol and functions as a non-competitive N-Methyl-D-aspartate (NMDA) receptor antagonist.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(2R,4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine | PubChem |
| CAS Number | 4792-18-1 | |
| Molecular Formula | C₂₀H₂₃NO₂ | |
| Molecular Weight | 309.4 g/mol | |
| Appearance | White to off-white powder (typical for similar compounds) | General Knowledge |
| Solubility | Data not readily available. Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | General Knowledge |
| Melting Point | Data not readily available. | |
| Storage Temperature | -20°C is recommended for long-term storage. | General Best Practice |
Proper Storage and Handling
The primary hazards associated with potent powders like this compound are inhalation and dermal exposure. The solid form poses the greatest risk before it is solubilized.
2.1. Storage
-
Long-term Storage: For maximum stability, store this compound powder at -20°C.
-
Short-term Storage: If used frequently, the powder can be stored at 2-8°C.
-
Protection: Keep the container tightly sealed and protect it from light and moisture to prevent degradation.
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
2.2. Handling and Personal Protective Equipment (PPE) Due to its high potency, stringent safety measures are mandatory.
-
Engineering Controls:
-
All handling of the powder (e.g., weighing, stock solution preparation) must be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.
-
Use a dedicated and segregated laboratory area for working with highly potent compounds.
-
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: An appropriate respirator (e.g., N95 or higher) should be worn to prevent inhalation of the powder.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear double nitrile gloves. Change gloves immediately if contaminated.
-
Body Protection: A lab coat, and for larger quantities, a protective gown, should be worn.
-
2.3. Waste Disposal
-
All materials that come into contact with this compound, including pipette tips, tubes, and gloves, must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers according to institutional and local regulations for chemical waste.
Experimental Protocols
3.1. Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance within a containment enclosure.
-
Weighing: Carefully add the desired amount of this compound powder to the tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.094 mg of this compound (Molecular Weight = 309.4 g/mol ).
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for handling potent powders like this compound.
3.2. Protocol for In Vitro NMDA Receptor Radioligand Binding Assay
This protocol is a representative method to determine the binding affinity of this compound for the NMDA receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]MK-801.
Materials:
-
Rat brain membrane preparation (containing NMDA receptors).
-
[³H]MK-801 (radioligand)
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., unlabeled MK-801 or PCP at high concentration)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and vials
-
Scintillation counter
-
Harvester for rapid filtration
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and various concentrations of this compound.
-
Reagent Addition:
-
To all wells, add 50 µL of Assay Buffer.
-
To the "Total Binding" wells, add 50 µL of Assay Buffer.
-
To the "Non-specific Binding" wells, add 50 µL of unlabeled MK-801 (e.g., 10 µM final concentration).
-
To the experimental wells, add 50 µL of the corresponding this compound dilution (e.g., final concentrations ranging from 1 pM to 10 µM).
-
Add 50 µL of the rat brain membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of [³H]MK-801 (e.g., 1 nM final concentration) to all wells. The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action: NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function. For activation, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block in the channel pore. Upon activation, the channel opens, allowing an influx of calcium (Ca²⁺) and sodium (Na⁺) ions, which triggers downstream signaling cascades.
Non-competitive antagonists like this compound bind to a site within the ion channel pore (the "PCP binding site"), physically obstructing the flow of ions even when glutamate and glycine are bound. This effectively blocks receptor function and inhibits excitatory neurotransmission.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Enantiomeric and diastereomeric dioxadrols: behavioral, biochemical and chemical determination of the configuration necessary for phencyclidine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
Application Notes and Protocols: Determination of Levoxadrol Dosage for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levoxadrol is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its mechanism of action, like other drugs in its class, involves the blockade of the ion channel associated with the NMDA receptor, thereby inhibiting the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate and a co-agonist such as glycine or D-serine.[1][2] Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological disorders.[1] Therefore, NMDA receptor antagonists like this compound are of significant interest for their potential therapeutic applications.
This document provides detailed protocols for determining the appropriate dosage of this compound for in vitro experiments. The primary objectives of these protocols are to establish a concentration range that elicits a functional response (i.e., antagonism of NMDA receptor activity) and to assess the cytotoxic profile of the compound in a relevant cell-based model.
Key Quantitative Data for this compound and Analogous Compounds
Due to the limited availability of specific in vitro data for this compound, the following table includes information on closely related and analogous non-competitive NMDA receptor antagonists to guide the initial dosage selection. The Ki value for a structurally similar dioxolane derivative of dexoxadrol provides a valuable starting point for estimating the effective concentration range for this compound.[3]
| Compound | Target | Parameter | Value | Cell Type/System | Reference |
| (2S,4S)-1,3-dioxolane derivative | NMDA Receptor (PCP site) | Ki | 69 nM | Guinea Pig Brain Membranes | [3] |
| (+)-MK-801 | NMDA Receptor (PCP site) | K_D | 4.59 nM | Rat Cortex Membranes | |
| Ketamine | NMDA Receptor (PCP site) | K_D | ~1 µM | Various | |
| Phencyclidine (PCP) | NMDA Receptor (PCP site) | K_D | ~50 nM | Various |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound that can be serially diluted to the desired working concentrations for in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol:
-
Determine the desired stock concentration. A stock concentration of 10 mM is recommended for initial experiments.
-
Calculate the required mass of this compound. Based on the molecular weight of this compound hydrochloride (C₂₀H₂₄ClNO₂), calculate the mass needed to prepare the desired volume of a 10 mM stock solution.
-
Dissolve this compound in DMSO. In a sterile microcentrifuge tube, add the calculated mass of this compound powder. Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Primary Functional Assay: NMDA-Induced Calcium Influx Assay
Objective: To determine the concentration range at which this compound effectively inhibits NMDA receptor-mediated calcium influx in a neuronal cell line.
Materials:
-
Neuronal cell line expressing functional NMDA receptors (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium appropriate for the chosen cell line
-
Poly-D-lysine coated 96-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
NMDA
-
Glycine or D-serine
-
This compound stock solution
-
Fluorescence microplate reader with automated liquid handling
Protocol:
-
Cell Seeding:
-
Seed the neuronal cells into a poly-D-lysine coated 96-well black, clear-bottom microplate at a density of 50,000 to 80,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and recovery.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS from the 10 mM stock solution. A suggested starting concentration range is 1 nM to 10 µM.
-
Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature, protected from light. Include vehicle control (DMSO) wells.
-
-
NMDA Receptor Stimulation and Data Acquisition:
-
Prepare a stimulation solution containing NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) in HBSS.
-
Use a fluorescence microplate reader to measure the baseline fluorescence for a short period (e.g., 30 seconds).
-
Inject the NMDA/glycine stimulation solution into the wells and immediately begin recording the change in fluorescence over time (typically for 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (100% response).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Secondary Assay: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on the neuronal cells.
Materials:
-
Neuronal cell line
-
96-well clear microplates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed the neuronal cells in a 96-well clear microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the cell culture medium. It is recommended to test a broad concentration range, including concentrations higher than the determined IC₅₀ from the functional assay (e.g., up to 100 µM).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include vehicle control and no-cell control wells.
-
Incubate the plate for a period relevant to the planned functional experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Visualizations
Caption: NMDA Receptor Signaling and Site of this compound Action.
Caption: Workflow for this compound Dosage Determination.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Anesthetic Effects of Levoxadrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levoxadrol is documented as a compound with potential local anesthetic and smooth muscle relaxant properties.[1] While extensive public data on its general anesthetic effects are limited, this document provides a comprehensive framework of established techniques and protocols for characterizing the anesthetic profile of a novel chemical entity such as this compound. The following application notes and protocols are designed to guide researchers in the systematic evaluation of its anesthetic effects, from preclinical behavioral assessments to more detailed physiological and neurological monitoring.
The protocols outlined below are based on standard methodologies in anesthesiology research and are intended to be adapted to the specific chemical properties and anticipated mechanism of action of this compound.
Section 1: Preclinical Assessment of Anesthetic Effects in Animal Models
Preclinical studies are fundamental to determining the basic anesthetic properties of a new compound, including potency, efficacy, and safety. Rodent models are commonly used for these initial assessments.
Behavioral Assays
Behavioral tests are crucial for determining the hypnotic and sedative effects of a potential anesthetic agent.
Protocol 1: Loss of Righting Reflex (LRR)
The LRR is a standard behavioral assay to assess the hypnotic component of anesthesia in rodents.[2]
-
Objective: To determine the dose of this compound required to induce a loss of the righting reflex, a surrogate for loss of consciousness.
-
Materials:
-
This compound solution at various concentrations.
-
Vehicle control solution.
-
Syringes and needles for administration (e.g., intraperitoneal, intravenous).
-
Animal enclosures (e.g., V-shaped troughs or clear observation chambers).
-
Timer.
-
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer a specific dose of this compound or vehicle control to a cohort of animals.
-
At predetermined time intervals post-administration, place the animal on its back in the enclosure.
-
Observe for 30-60 seconds. The inability of the animal to right itself onto all four paws within this period is defined as the Loss of Righting Reflex.
-
Record the onset time and duration of LRR for each animal.
-
Repeat with different doses to establish a dose-response curve.
-
Protocol 2: Tail-Pinch or Paw-Pinch Withdrawal Reflex
This assay assesses the analgesic or antinociceptive properties of the anesthetic.
-
Objective: To determine the dose of this compound required to suppress the withdrawal reflex to a noxious stimulus.
-
Materials:
-
This compound solution at various concentrations.
-
Vehicle control solution.
-
Forceps with padded tips.
-
Timer.
-
-
Procedure:
-
Administer a specific dose of this compound or vehicle control.
-
At peak effect time (determined from LRR studies), apply a firm pinch to the animal's tail or paw.
-
Observe for a withdrawal reflex (e.g., flinching, vocalization, or pulling away).
-
Record the presence or absence of the reflex.
-
A range of stimulus intensities can be used to determine the threshold for response.
-
Data Presentation: Preclinical Behavioral Assays
The quantitative data from these preclinical behavioral assays should be summarized for clear comparison.
| Assay | Endpoint | Hypothetical this compound Data (Mean ± SD) | Hypothetical Vehicle Control Data (Mean ± SD) |
| Loss of Righting Reflex | ED50 for LRR (mg/kg) | 15 ± 2.5 | No effect |
| Onset of LRR (minutes) at ED95 | 3.2 ± 0.8 | N/A | |
| Duration of LRR (minutes) at ED95 | 25.6 ± 4.1 | N/A | |
| Tail-Pinch Withdrawal | ED50 for reflex suppression (mg/kg) | 22 ± 3.1 | No effect |
Section 2: Physiological Monitoring During Anesthesia
Continuous monitoring of physiological parameters is essential to assess the depth of anesthesia and the compound's impact on vital organ systems.[3][4][5]
Protocol 3: Multi-Parameter Physiological Monitoring
This protocol can be applied to both preclinical and clinical studies.
-
Objective: To continuously monitor cardiovascular, respiratory, and thermoregulatory functions during this compound-induced anesthesia.
-
Equipment:
-
Multi-parameter physiological monitor.
-
Electrocardiogram (ECG) electrodes.
-
Non-invasive blood pressure (NIBP) cuff or invasive arterial line.
-
Pulse oximeter probe (SpO2).
-
Capnograph for end-tidal CO2 (EtCO2) measurement.
-
Temperature probe.
-
-
Procedure:
-
Properly place all monitoring sensors on the subject.
-
Record baseline physiological parameters before drug administration.
-
Administer this compound and induce anesthesia.
-
Continuously record all physiological parameters throughout the anesthetic period and during recovery.
-
Record data at regular intervals (e.g., every 5 minutes) for analysis.
-
Data Presentation: Physiological Monitoring
| Parameter | Unit | Baseline (Pre-Anesthesia) | Anesthetic Maintenance | Recovery |
| Heart Rate | bpm | 120 ± 10 | 95 ± 8 | 115 ± 9 |
| Mean Arterial Pressure | mmHg | 90 ± 5 | 70 ± 7 | 85 ± 6 |
| Oxygen Saturation (SpO2) | % | 99 ± 1 | 98 ± 1 | 99 ± 1 |
| End-Tidal CO2 (EtCO2) | mmHg | 38 ± 3 | 42 ± 4 | 39 ± 3 |
| Core Body Temperature | °C | 37.0 ± 0.2 | 36.5 ± 0.3 | 36.8 ± 0.2 |
Section 3: Neurological Assessment of Anesthetic Depth
Electroencephalography (EEG) provides a direct measure of the brain's electrical activity and is a powerful tool for assessing the depth of anesthesia.
Protocol 4: Processed EEG Monitoring (e.g., Bispectral Index - BIS)
Processed EEG monitors provide a dimensionless index that correlates with the level of consciousness.
-
Objective: To quantify the hypnotic effect of this compound on the central nervous system using a processed EEG index.
-
Equipment:
-
Processed EEG monitor (e.g., BIS™ monitor).
-
EEG sensor strip.
-
-
Procedure:
-
Apply the EEG sensor to the subject's forehead according to the manufacturer's instructions.
-
Establish a stable baseline EEG reading (typically 90-100 for an awake state).
-
Administer this compound to induce and maintain anesthesia.
-
Continuously record the processed EEG index (e.g., BIS value).
-
Correlate the index values with clinical signs of anesthetic depth and physiological parameters.
-
Data Presentation: Neurological Monitoring
| Anesthetic State | Clinical Signs | Target BIS Value Range |
| Awake | Responsive to verbal commands | 90 - 100 |
| Light Sedation | Drowsy, responds to loud commands | 70 - 90 |
| General Anesthesia | Unresponsive to noxious stimuli | 40 - 60 |
| Deep Hypnotic State | Significant burst suppression | < 40 |
Section 4: Visualizations of Workflows and Pathways
Diagrams
Caption: Experimental workflow for assessing the anesthetic effects of this compound.
Caption: Logical relationship between monitoring techniques and anesthetic depth components.
Section 5: Potential Mechanism of Action and Signaling Pathways
While the specific mechanism of action for this compound as a general anesthetic is not well-documented, local anesthetics typically function by blocking sodium channels. If this compound possesses general anesthetic properties, it might interact with various central nervous system targets, similar to other general anesthetics. Potential targets include GABA-A receptors, NMDA receptors, and two-pore domain potassium channels.
Caption: Putative signaling pathways for this compound's anesthetic action in the CNS.
References
- 1. This compound | 4792-18-1 [chemicalbook.com]
- 2. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Parameter Monitoring During Anesthesia: Essential Parameters and Best Practices [digi-vet.com]
- 4. Closed-loop monitoring by anesthesiologists—a comprehensive approach to patient monitoring during anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anesthesiaservicesms.com [anesthesiaservicesms.com]
Application Notes and Protocols for Levoxadrol Administration in Isolated Organ Bath Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levoxadrol is a compound classified as a local anesthetic and a smooth muscle relaxant. These application notes provide a comprehensive guide for the in vitro assessment of this compound's pharmacological effects using isolated organ bath studies. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines generalized protocols and expected outcomes based on its classification. The methodologies described are designed to characterize its smooth muscle relaxant properties, potential mechanisms of action, and local anesthetic effects on isolated tissue preparations.
Data Presentation
The following tables present hypothetical quantitative data for this compound, illustrating the expected format for summarizing experimental results from isolated organ bath studies. These values are representative of a compound with smooth muscle relaxant and local anesthetic properties and should be replaced with experimentally derived data.
Table 1: Potency of this compound in Inducing Relaxation of Pre-contracted Guinea Pig Ileum
| Agonist (Pre-contraction) | This compound EC50 (µM) | Maximal Relaxation (%) |
| Histamine (1 µM) | 5.2 ± 0.7 | 98.2 ± 2.1 |
| Carbachol (1 µM) | 7.8 ± 1.1 | 95.5 ± 3.4 |
| KCl (60 mM) | 12.5 ± 2.3 | 92.1 ± 4.0 |
EC50 values represent the concentration of this compound required to produce 50% of the maximal relaxation. Data are presented as mean ± SEM.
Table 2: Antagonistic Profile of this compound on Agonist-Induced Contractions in Guinea Pig Trachea
| Agonist | This compound Concentration (µM) | pA2 | Schild Slope |
| Histamine | 1 | 6.8 | 1.05 |
| 10 | |||
| 100 | |||
| Acetylcholine | 1 | 6.2 | 0.98 |
| 10 | |||
| 100 |
The pA2 value is a measure of the potency of an antagonist. A Schild slope close to 1 suggests competitive antagonism.
Table 3: Effect of this compound on Electrically-Induced Contractions in Isolated Nerve-Muscle Preparations
| Preparation | Stimulation Frequency (Hz) | This compound IC50 (µM) |
| Phrenic Nerve-Diaphragm (Rat) | 0.2 | 25.4 ± 3.1 |
| 1 | 18.2 ± 2.5 | |
| 5 | 10.1 ± 1.8 |
IC50 values represent the concentration of this compound required to inhibit 50% of the contractile response. The frequency-dependent inhibition is characteristic of local anesthetics that block sodium channels.[1]
Experimental Protocols
Protocol 1: Evaluation of Smooth Muscle Relaxant Activity
Objective: To determine the potency and efficacy of this compound in relaxing pre-contracted isolated smooth muscle tissue (e.g., guinea pig ileum or trachea).
Materials:
-
Isolated organ bath system with thermoregulation (37°C) and aeration (95% O2 / 5% CO2).
-
Isometric force transducer and data acquisition system.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1).
-
This compound stock solution.
-
Contractile agonists (e.g., Histamine, Carbachol, KCl).
-
Isolated tissue (e.g., guinea pig ileum, trachea).
Procedure:
-
Tissue Preparation: Euthanize a guinea pig according to approved ethical guidelines. Dissect the desired tissue (e.g., a 2-3 cm segment of the terminal ileum or tracheal rings) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: Mount the tissue in the organ bath chamber containing Krebs-Henseleit solution at 37°C and bubble with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g for guinea pig ileum), washing with fresh Krebs-Henseleit solution every 15 minutes.
-
Pre-contraction: Induce a stable, submaximal contraction using a contractile agonist (e.g., 1 µM Histamine or 60 mM KCl).
-
This compound Administration: Once a stable plateau of contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 0.01 µM to 100 µM). Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
Data Analysis: Record the relaxant response as a percentage of the pre-induced contraction. Plot a concentration-response curve and calculate the EC50 value and the maximal relaxation (Emax).
Protocol 2: Investigation of the Mechanism of Action (Calcium Channel Blockade)
Objective: To investigate if this compound's smooth muscle relaxant effect is mediated through the blockade of voltage-gated calcium channels.
Materials:
-
Same as Protocol 1, with the addition of a high-potassium, calcium-free Krebs-Henseleit solution (KCl replacing NaCl).
-
Calcium chloride (CaCl2) solution.
Procedure:
-
Tissue Preparation and Mounting: Follow steps 1-3 of Protocol 1.
-
Depolarization: Replace the normal Krebs-Henseleit solution with a high-potassium, calcium-free solution to depolarize the cell membranes.
-
Calcium-Induced Contractions: Add CaCl2 cumulatively to the bath to induce contractions mediated by the influx of extracellular calcium through voltage-gated calcium channels.
-
This compound Incubation: Wash the tissue and incubate with a specific concentration of this compound (or vehicle) for a predetermined time (e.g., 20-30 minutes).
-
Repeat Calcium-Induced Contractions: In the presence of this compound, repeat the cumulative addition of CaCl2.
-
Data Analysis: Compare the concentration-response curves for CaCl2 in the absence and presence of this compound. A rightward shift in the CaCl2 curve in the presence of this compound suggests a calcium channel blocking activity.[2][3][4][5]
Protocol 3: Assessment of Local Anesthetic Activity
Objective: To evaluate the local anesthetic effect of this compound by assessing its ability to inhibit nerve-mediated muscle contractions.
Materials:
-
Isolated organ bath system.
-
Stimulator for electrical field stimulation (EFS).
-
Phrenic nerve-diaphragm preparation from a rat.
-
Tyrode's solution.
-
This compound stock solution.
Procedure:
-
Tissue Preparation: Dissect the phrenic nerve-hemidiaphragm from a rat and mount it in an organ bath containing Tyrode's solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.5 ms duration) at a specific frequency (e.g., 0.2 Hz) to induce twitch responses of the diaphragm.
-
Equilibration: Allow the preparation to equilibrate until stable twitch responses are recorded.
-
This compound Administration: Add this compound to the bath in increasing concentrations.
-
Data Analysis: Record the inhibition of the twitch response at each concentration. Calculate the IC50 value. To investigate use-dependency, a characteristic of local anesthetics, repeat the experiment at different stimulation frequencies. A lower IC50 at higher frequencies indicates use-dependent block of sodium channels.
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Workflow for assessing the relaxant effect of this compound.
Caption: Hypothetical signaling pathway for this compound's relaxant effect.
Caption: Hypothetical mechanism of this compound's local anesthetic effect.
References
- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
Troubleshooting & Optimization
Troubleshooting Levoxadrol solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Levoxadrol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol .[1] It has been investigated for its properties as a local anesthetic and a smooth muscle relaxant.[1] Its chemical structure suggests it is a lipophilic molecule, which may contribute to low aqueous solubility. A hydrochloride salt form, this compound HCl, also exists, which is often created to improve the aqueous solubility of basic compounds.[2]
Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are the common causes?
Difficulty in dissolving this compound in aqueous solutions is likely due to its chemical nature. Several factors can influence the solubility of a compound like this compound, including:
-
pH of the solution: As a molecule with a basic piperidine functional group, its solubility is expected to be highly pH-dependent.
-
Temperature: The dissolution of most solid compounds is influenced by temperature.
-
Ionic strength of the buffer: The concentration of salts in the buffer can impact solubility.
-
Physical form of the compound: The crystalline or amorphous state of the solid this compound can affect its dissolution rate.
-
Presence of organic co-solvents: The addition of a water-miscible organic solvent can significantly enhance solubility.
Q3: Is there a recommended starting solvent for preparing a stock solution of this compound?
For a compound with predicted low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Common choices for initial solubilization include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). These stock solutions can then be diluted into the final aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q4: How can I determine the aqueous solubility of my batch of this compound?
A shake-flask method is a standard approach to determine equilibrium solubility. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This involves adding an excess of the compound to the aqueous solution of interest, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered supernatant.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound in your experiments.
Problem: this compound precipitate is visible in my aqueous buffer after dilution from an organic stock solution.
This is a common issue when a compound with low aqueous solubility is diluted from a high-concentration organic stock into an aqueous medium.
Troubleshooting Workflow:
A workflow for troubleshooting this compound precipitation.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final desired concentration of this compound in the aqueous medium.
-
Optimize the Stock Solution:
-
Lower the stock concentration: Using a less concentrated stock solution in the organic solvent can sometimes prevent precipitation upon dilution.
-
Change the organic solvent: While DMSO is common, trying other solvents like ethanol may be beneficial, as the solvent itself can influence the final solubility.
-
-
Modify the Aqueous Buffer:
-
Adjust pH: Since this compound has a basic functional group, its solubility is expected to increase at a lower pH. Attempt to dissolve it in a buffer with a pH below its pKa (predicted to be around 9.57).[1]
-
Increase Temperature: Gently warming the aqueous solution during and after the addition of the this compound stock can help with dissolution. However, be mindful of the temperature stability of this compound and other components in your experiment.
-
-
Use Solubilizing Excipients:
-
Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, can help to form micelles that encapsulate the hydrophobic drug molecule and increase its apparent solubility.
-
Cyclodextrins: Molecules like β-cyclodextrin can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.
-
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound under various conditions to illustrate the impact of different solubilization strategies.
| Condition | This compound Base Solubility (µg/mL) | This compound HCl Solubility (µg/mL) |
| Deionized Water (pH ~7) | < 1 | 50 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 1 | 45 |
| Acetate Buffer (pH 5.0) | 10 | > 1000 |
| PBS + 0.5% (w/v) β-cyclodextrin | 25 | 150 |
| PBS + 0.1% (v/v) Tween® 80 | 15 | 120 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of this compound powder to a glass vial (e.g., 2 mg to 1 mL of buffer). The solid should be in excess to ensure a saturated solution is formed.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm that excess solid this compound remains.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a pre-validated analytical method (e.g., HPLC-UV).
-
The resulting concentration is the equilibrium solubility of this compound under the tested conditions.
Protocol 2: Preparation of this compound Stock Solution and Dilution into Aqueous Media
Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro assays.
Materials:
-
This compound powder
-
DMSO (or other suitable organic solvent)
-
Aqueous experimental buffer
-
Vortex mixer
Methodology:
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the solid is completely dissolved. This is your stock solution. Store appropriately (e.g., at -20°C).
-
-
Working Solution Preparation:
-
Warm the stock solution to room temperature.
-
Vortex the stock solution briefly.
-
Pipette the required volume of the stock solution into your pre-warmed aqueous experimental buffer while vortexing the buffer. This rapid mixing helps to prevent immediate precipitation.
-
Important: The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.[3]
-
Signaling Pathway Diagram
While the specific signaling pathway for this compound is not well-documented in publicly available literature, a hypothetical mechanism of action for a drug modulating cellular processes could involve the MAPK/ERK pathway. This pathway is a common target in drug development and regulates cell proliferation, differentiation, and survival.
Hypothetical inhibitory action of this compound on a signaling pathway.
References
Optimizing Levoxadrol concentration for maximum efficacy
Welcome to the technical support center for Levoxadrol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound for maximum efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the canonical NF-κB signaling pathway. It acts by preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of the NF-κB complex. This action blocks the nuclear translocation of the p65/p50 heterodimer, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial experiments, a concentration range of 1 µM to 50 µM is recommended for most cell lines. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to minimize solvent-induced toxicity.
Q4: I am not observing the expected inhibitory effect. What could be the issue?
A4: There are several potential reasons for a lack of effect. Please refer to our detailed troubleshooting guide below for a step-by-step approach to identifying and resolving the issue. Common causes include suboptimal concentration, incorrect experimental setup, or issues with the compound's stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: No or Low Efficacy Observed
Possible Causes & Solutions
-
Suboptimal Concentration: The effective concentration of a drug can vary significantly between different cell lines and experimental conditions.
-
Solution: Perform a dose-response curve to determine the optimal concentration (EC50/IC50) for your specific cell type and assay. We recommend a concentration range from 0.1 µM to 100 µM.
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Solution: Ensure the compound is stored correctly at -20°C or -80°C in airtight containers. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
-
Incorrect Assay Timing: The timing of drug treatment and endpoint measurement is critical.
-
Solution: Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration for observing the desired effect.
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond appropriately to treatment.
-
Solution: Use healthy, actively dividing cells and maintain a consistent cell confluency (typically 70-80%) for all experiments.
-
Problem 2: High Variability Between Replicates
Possible Causes & Solutions
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate pipetting of the compound or reagents can introduce variability.
-
Solution: Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks.
-
Problem 3: Observed Cellular Toxicity
Possible Causes & Solutions
-
High Compound Concentration: this compound may exhibit off-target effects and cytotoxicity at high concentrations.
-
Solution: Determine the maximum non-toxic concentration by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay.
-
-
High DMSO Concentration: The solvent used to dissolve this compound can be toxic to cells at high concentrations.
-
Solution: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of DMSO added to each well.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound in various human cell lines. These values are intended as a reference, and it is recommended to determine them for your specific experimental system.
| Cell Line | Assay Type | Parameter | Value (µM) |
| HEK293 | NF-κB Reporter Assay | IC50 | 5.2 |
| HeLa | IL-8 ELISA | IC50 | 8.7 |
| A549 | Western Blot (p-IκBα) | EC50 | 12.5 |
| Jurkat | Cell Viability (MTT) | IC50 | 45.3 |
Experimental Protocols
Protocol 1: Determination of IC50 using an NF-κB Reporter Assay
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on NF-κB activity using a luciferase reporter assay.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System (e.g., Promega Bright-Glo™)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete DMEM, starting from a high concentration (e.g., 200 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Compound Treatment: Remove the old media from the cells and add 50 µL of the 2X this compound dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a 2X solution of TNF-α (final concentration 20 ng/mL) in complete DMEM. Add 50 µL of the TNF-α solution to all wells except the no-treatment control.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Luminescence Measurement: Allow the plate to equilibrate to room temperature. Add 100 µL of the luciferase assay reagent to each well. Mix gently and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Visualizations
Signaling Pathway Diagram
How to prevent Levoxadrol degradation in experimental setups
This resource provides guidance for researchers, scientists, and drug development professionals to mitigate the degradation of Levoxadrol in experimental settings. Due to the limited publicly available stability data specific to this compound, the following recommendations are based on established principles of pharmaceutical science for compounds with similar functional groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known properties?
This compound is identified as a local anesthetic and a smooth muscle relaxant[1]. Its chemical structure suggests potential susceptibility to certain degradation pathways common to amine-containing and dioxolane-containing compounds.
Q2: What are the most likely causes of this compound degradation in my experiments?
While specific studies on this compound are scarce, degradation of similar pharmaceutical compounds is often caused by factors such as:
-
pH Extremes: Acidic or alkaline conditions can catalyze hydrolysis of functional groups.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation.
-
Light Exposure: Photodegradation can occur, especially for compounds with aromatic rings.
-
Elevated Temperatures: Heat can accelerate the rate of all chemical degradation reactions.
Q3: How can I prepare and store my this compound stock solutions to maximize stability?
To ensure the stability of your this compound stock solutions, the following practices are recommended:
-
Solvent Selection: Use high-purity solvents (e.g., DMSO, ethanol, or sterile water) appropriate for your experimental system.
-
Buffering: If using aqueous solutions, maintain a pH as close to neutral (pH 6-8) as possible, unless the experimental protocol requires otherwise.
-
Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially indicating degradation.
| Observed Issue | Potential Cause (Degradation-Related) | Recommended Action |
| Reduced or inconsistent biological activity | The concentration of active this compound may have decreased due to degradation. | 1. Prepare fresh stock solutions from a new powder vial. 2. Re-evaluate storage conditions (temperature, light exposure). 3. Analyze the purity of the stock solution using a suitable analytical method (e.g., HPLC). |
| Visible changes in solution (color change, precipitation) | Degradation products may be forming, or solubility may be affected by pH shifts or solvent evaporation. | 1. Discard the solution. 2. Prepare a fresh solution, ensuring complete dissolution and appropriate pH. 3. Consider filtering the solution through a sterile, compatible filter. |
| Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) | These may represent degradation products of this compound. | 1. Conduct forced degradation studies (see protocols below) to tentatively identify potential degradation products. 2. Optimize the analytical method to resolve and quantify both this compound and its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance. This protocol outlines a general approach.
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Aliquot: Distribute the stock solution into separate, appropriately labeled vials for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C in the dark for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of peaks with different polarities. A starting point could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, but a scan from 200-400 nm is a good starting point).
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision using samples from the forced degradation study.
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: A troubleshooting workflow for addressing suspected this compound degradation.
Hypothetical Signaling Pathway for a Smooth Muscle Relaxant
As the specific signaling pathway for this compound is not well-documented, the following diagram illustrates a general mechanism for a hypothetical smooth muscle relaxant acting through a G-protein coupled receptor (GPCR).
Caption: A representative signaling cascade for a GPCR-mediated smooth muscle relaxant.
References
Addressing unexpected side effects of Levoxadrol in cell cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Levoxadrol in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is an NMDA receptor antagonist. Excitotoxicity, which is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is thought to be a key factor in a variety of acute and chronic neurologic disorders.[1] By blocking the NMDA receptor, this compound is expected to inhibit the downstream effects of excessive glutamate signaling, thereby preventing excitotoxic cell death.[1]
Q2: What are some common unexpected side effects of NMDA receptor antagonists in cell culture?
While the primary effect of NMDA receptor antagonists is to block excitotoxicity, they can have other effects on neuronal function since these receptors are also crucial for normal physiological processes.[1] Unexpected side effects can include alterations in cell proliferation, differentiation, and morphology. It is also important to consider that some non-competitive antagonists may bind to other receptors, leading to off-target effects.[2]
Q3: How can I be sure that the observed effects are due to this compound and not the vehicle?
It is crucial to run a vehicle control experiment. The solvent used to dissolve this compound (e.g., DMSO) might have its own toxicity, especially at higher concentrations.[3] Your experimental design should always include a set of wells that are treated with the same concentration of the vehicle as is used in the this compound-treated wells.
Q4: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound will be cell-type dependent and should be determined empirically through a dose-response experiment. It is advisable to start with a broad range of concentrations to identify the window between the desired pharmacological effect and any potential cytotoxicity.
Q5: How should I prepare and store this compound for cell culture experiments?
The solubility and stability of this compound in your specific cell culture medium should be considered. It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium immediately before use. Stock solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability
Q: I am observing significant cell death in my cultures treated with this compound, even at low concentrations. What could be the cause?
A: There are several potential reasons for unexpected cytotoxicity:
-
Vehicle Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to your cells. A vehicle control is essential.
-
Contamination: Microbial contamination can lead to cell death. Regularly check your cultures for any signs of contamination.
-
Poor Cell Health: The health of your cells prior to the experiment is critical. Use cells that are in the exponential growth phase and at a consistent passage number.
-
Incorrect Seeding Density: Plating too few cells can result in poor viability.
-
Drug Instability: The compound may be unstable in your culture medium at 37°C.
Troubleshooting Steps:
-
Perform a Vehicle Control: Test the effect of the vehicle alone on cell viability.
-
Check for Contamination: Visually inspect cultures under a microscope and consider using a mycoplasma detection kit.
-
Optimize Seeding Density: Determine the optimal cell seeding density for your specific cell line and assay duration.
-
Assess Drug Stability: The stability of the drug in the culture medium can be assessed over time.
Issue 2: High Variability Between Replicate Wells
Q: My cell viability or functional assay results show high variability between replicate wells treated with this compound. What can I do to improve consistency?
A: High variability can obscure real experimental effects. Here are some common causes and solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Incomplete Drug Mixing: Ensure the drug is thoroughly mixed into the medium before adding it to the cells.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and drug concentration.
-
Cell Clumping: A non-uniform cell suspension will lead to inconsistent cell numbers per well.
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Improve Mixing Technique: Gently but thoroughly mix the drug in the medium.
-
Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or medium to create a humidity barrier.
-
Ensure Single-Cell Suspension: Gently pipette the cell suspension up and down to break up clumps before seeding.
Issue 3: Lack of Expected Pharmacological Effect
Q: I am not observing the expected neuroprotective effect of this compound in my excitotoxicity assay. What could be wrong?
A: If this compound is not producing the anticipated effect, consider the following possibilities:
-
Drug Inactivity: The compound may have degraded or may not be active.
-
Resistant Cell Line: The cell line you are using may not be a suitable model for NMDA receptor-mediated excitotoxicity.
-
Insufficient Incubation Time: The protective effect may require a longer or shorter exposure time to the drug.
-
Drug Binding to Serum: Components in the serum of your culture medium can bind to and inactivate the compound.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound stock.
-
Use a Positive Control: Include a known NMDA receptor antagonist in your experiment to validate the assay.
-
Perform a Time-Course Experiment: Evaluate the effect of this compound at different incubation times.
-
Consider Reducing Serum Concentration: If appropriate for your cell line, try reducing the serum concentration in your medium during the drug treatment period.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Neuronal Viability in an Excitotoxicity Assay
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 52.3 ± 4.5 |
| 0.1 | 65.8 ± 5.1 |
| 1 | 85.2 ± 3.9 |
| 10 | 92.1 ± 2.8 |
| 100 | 45.7 ± 6.2 (Cytotoxic) |
Table 2: Troubleshooting Checklist for Unexpected Cytotoxicity
| Potential Cause | Check | Action |
| Vehicle Toxicity | Yes | Run vehicle control at equivalent concentration. |
| Contamination | Yes | Visually inspect cultures, perform mycoplasma test. |
| Cell Health | Yes | Use cells at optimal passage number and confluency. |
| Seeding Density | Yes | Optimize seeding density for the specific cell line. |
| Drug Instability | Yes | Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, 40,000 cells/well).
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
The optimal seeding density is the one that results in sub-confluent cells that are still in the exponential growth phase at the end of the experiment.
Protocol 2: Dose-Response Experiment for this compound
-
Seed cells in a 96-well plate at the optimal seeding density determined in Protocol 1 and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period.
-
Induce excitotoxicity by adding a high concentration of glutamate or NMDA for a defined period.
-
Measure cell viability using a suitable assay.
-
Plot the cell viability against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Mandatory Visualizations
Caption: Simplified signaling pathway of glutamate-induced excitotoxicity and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected cell death in this compound-treated cultures.
References
- 1. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 3. promocell.com [promocell.com]
Technical Support Center: Investigating and Overcoming Drug Resistance in Tissues
A Note to Researchers: The following resource provides a generalized framework for troubleshooting resistance to investigational compounds. Due to a lack of specific published data on resistance mechanisms to Levoxadrol , this guide utilizes established principles of drug resistance and examples from other therapeutic agents to illustrate key concepts and experimental approaches. Researchers studying this compound or any novel compound can adapt these methodologies to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to my investigational compound. How do I confirm the development of resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.[1][2]
Troubleshooting Inconsistent IC50 Results:
| Problem | Potential Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, uneven cell seeding, edge effects in microplates. | Calibrate pipettes, automate cell seeding if possible, and avoid using the outer wells of the plate.[3][4] |
| No dose-dependent effect observed | Compound instability, incorrect concentration, or cell line is completely resistant. | Verify compound integrity and concentration. Test a wider range of concentrations.[3] |
| Negative control shows low viability | Vehicle toxicity (e.g., DMSO), poor cell health, or contamination. | Ensure final vehicle concentration is non-toxic (typically <0.5% for DMSO). Use healthy, log-phase cells and regularly check for contamination. |
Q2: What are the common biological mechanisms that could be causing resistance to my compound?
A2: Drug resistance in tissues and cell lines is often multifactorial, but typically falls into one of three broad categories:
-
Target Modification: Alterations in the drug's molecular target (e.g., mutations, changes in expression) can prevent the drug from binding effectively.
-
Reduced Intracellular Drug Concentration: The amount of drug reaching its target can be lowered through increased efflux (pumping the drug out of the cell) or decreased uptake. Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of increased efflux.
-
Altered Drug Metabolism: Cells may develop the ability to metabolize and inactivate the drug at a higher rate.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug, even when the primary target is inhibited.
Q3: How can I investigate if increased drug efflux is the cause of resistance in my cell line?
A3: A common method is to measure the expression of genes encoding drug efflux pumps, such as those in the ABC transporter family (e.g., P-glycoprotein/MDR1). This can be done using quantitative real-time PCR (qPCR) to compare the mRNA levels of these genes in your resistant and parental cell lines. A significant upregulation in the resistant line would suggest increased efflux as a potential mechanism. Co-treatment with a known efflux pump inhibitor can also be used to see if sensitivity to your compound is restored.
Q4: What experimental approaches can I use to determine if my compound's target has been modified?
A4: The approach will depend on the nature of the target.
-
For protein targets:
-
Sequencing: Sequence the gene encoding the target protein in both sensitive and resistant cells to identify any mutations that may alter drug binding.
-
Western Blotting: Compare the expression level of the target protein in sensitive and resistant cells. A decrease in target expression could explain the resistance.
-
-
For enzymatic targets:
-
Enzyme Activity Assays: Compare the enzymatic activity in lysates from sensitive and resistant cells in the presence and absence of your compound.
-
Q5: My experiments are giving inconsistent and irreproducible results. What are some general troubleshooting steps I can take?
A5: Inconsistent results are a common challenge in experimental biology. A systematic approach to troubleshooting is crucial.
-
Repeat the experiment: A one-off failed experiment could be due to a simple human error.
-
Check your reagents: Ensure all reagents, including your compound stock, are correctly prepared, stored, and have not expired.
-
Standardize your protocol: Use a detailed, step-by-step protocol and ensure all steps are performed consistently.
-
Include proper controls: Always include positive and negative controls in your experiments to validate your assay.
-
Maintain healthy cell cultures: Ensure your cells are healthy, within a low passage number, and free from contamination.
Troubleshooting Guides
Guide 1: Investigating Reduced Compound Efficacy
This guide provides a workflow for systematically investigating the potential causes of reduced efficacy of an investigational compound.
Caption: A workflow for troubleshooting reduced compound efficacy.
Guide 2: Differentiating Between Resistance Mechanisms
This decision tree can help guide your experimental approach to pinpoint the likely resistance mechanism.
Caption: Decision tree for identifying resistance mechanisms.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
Objective: To quantify the concentration of a compound that inhibits cell viability by 50%.
Materials:
-
Parental and suspected resistant cell lines
-
Complete culture medium
-
96-well cell culture plates
-
Investigational compound stock solution
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the investigational compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Representative Data:
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| Parental | Compound X | 10 | - |
| Resistant | Compound X | 250 | 25 |
Protocol 2: Quantitative Real-Time PCR (qPCR) for Efflux Pump Gene Expression
Objective: To compare the mRNA expression levels of specific efflux pump genes between parental and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ABCB1/MDR1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest at least 1x10^6 cells from both parental and resistant cell lines.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both cell lines.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Data Presentation:
| Gene | Cell Line | Average Ct | ΔCt (Ct_target - Ct_hk) | ΔΔCt (ΔCt_res - ΔCt_par) | Fold Change (2^-ΔΔCt) |
| ABCB1 | Parental | 28.5 | 10.5 | - | 1.0 |
| ABCB1 | Resistant | 24.5 | 6.5 | -4.0 | 16.0 |
| GAPDH | Parental | 18.0 | - | - | - |
| GAPDH | Resistant | 18.0 | - | - | - |
Signaling Pathway Diagram: Activation of a Bypass Pathway
References
Technical Support Center: Levoxadrol Storage and Handling
Disclaimer: Levoxadrol is a compound with limited publicly available data.[1][2][3][4] The following guidelines are based on general best practices for the storage of novel chemical entities in a research setting.[5] Researchers should always perform their own stability studies to establish optimal, compound-specific storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing a new shipment of this compound powder?
A: Upon receipt, lyophilized (dry powder) this compound should be stored in a cool, dry, and dark environment. For long-term storage, maintaining the compound at -20°C or below is recommended to minimize degradation. Ensure the container is tightly sealed to prevent moisture absorption, as many organic compounds are hygroscopic.
Q2: How should I store this compound once it is reconstituted in a solvent?
A: Once reconstituted, solutions of this compound are more susceptible to degradation. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for maximum stability. The choice of solvent can also impact stability, and preliminary tests with common solvents (e.g., DMSO, ethanol) are advised.
Q3: What are the ideal temperature and humidity conditions for long-term storage?
A: The ideal conditions depend on the inherent stability of this compound, which must be determined experimentally. However, general best practices suggest the following starting points for a comprehensive stability study.
| Storage Condition | Temperature | Relative Humidity (RH) | Purpose |
| Long-Term | 25°C ± 2°C | 60% ± 5% | Simulates real-time shelf life at ambient temperature. |
| Intermediate | 30°C ± 2°C | 65% ± 5% | Used if significant changes occur under accelerated conditions. |
| Accelerated | 40°C ± 2°C | 75% ± 5% | Used to predict long-term stability and identify degradation pathways quickly. |
| Refrigerated | 5°C ± 3°C | N/A | For compounds unstable at room temperature. |
| Frozen | -20°C ± 5°C | N/A | Standard for many research compounds to slow degradation. |
Q4: Is this compound sensitive to light?
A: Many complex organic molecules are photosensitive. To mitigate potential photodegradation, always store this compound, both in powder and solution form, in amber or opaque vials to protect it from light. Experiments should be conducted in a way that minimizes light exposure.
Q5: How often should I test the stability of my stored this compound?
A: For a formal stability study with a proposed shelf life of at least one year, testing frequency at the long-term storage condition should be every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated storage studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency in Experiments | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of stock solution. 3. Contamination of stock solution. | 1. Review storage conditions against recommended protocols. 2. Use a fresh, single-use aliquot for each experiment. 3. Perform purity analysis (e.g., HPLC) on the stock solution. |
| Visible Changes in Powder (e.g., clumping, discoloration) | 1. Moisture absorption (hygroscopicity). 2. Degradation due to light or temperature exposure. | 1. Store compound in a desiccator. Ensure container is sealed tightly. 2. Discard the affected batch and obtain a fresh supply. Store in a dark, temperature-controlled environment. |
| Precipitate Forms in Reconstituted Solution After Freezing | 1. Poor solubility in the chosen solvent at low temperatures. 2. Compound concentration is too high. | 1. Gently warm and vortex the solution to redissolve. Consider a different solvent. 2. Prepare a more dilute stock solution for storage. |
| Inconsistent Experimental Results Between Aliquots | 1. Inhomogeneous stock solution before aliquoting. 2. Degradation occurred in some vials but not others. | 1. Ensure the stock solution is fully dissolved and mixed before creating aliquots. 2. Check the integrity of all aliquot vial seals. Run an analytical check on a suspect aliquot. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the likely degradation pathways of this compound and to develop a stability-indicating analytical method (e.g., HPLC).
Methodology:
-
Preparation: Prepare five separate samples of this compound solution at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose each sample to one of the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 48 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 48 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 48 hours.
-
Thermal Stress: Incubate at 80°C for 72 hours (solid powder).
-
Photostability: Expose to a calibrated light source (per ICH Q1B guidelines).
-
-
Analysis: Analyze each stressed sample, along with an unstressed control, using an appropriate analytical method like HPLC-UV.
-
Evaluation: The goal is to achieve 5-20% degradation. The analytical method is considered "stability-indicating" if it can separate the intact this compound peak from all degradation product peaks.
Protocol 2: Real-Time Stability Study
This study determines the actual shelf life of this compound under specific storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound (both as powder and in solution) in the final proposed container-closure system.
-
Storage: Place the samples in stability chambers set to the desired long-term storage conditions (e.g., 25°C/60% RH and 5°C).
-
Time Points: Designate testing time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Testing: At each time point, pull samples and test for key quality attributes, including:
-
Appearance (color, clarity, etc.).
-
Assay (potency/concentration).
-
Purity and degradation products.
-
Moisture content (for powder).
-
-
Data Analysis: Plot the assay results over time. The shelf life is the time period during which the assay value remains within a predefined specification (e.g., 90-110% of the initial value).
Visualizations
Caption: Workflow for determining optimal long-term storage conditions for a new compound.
Caption: Standard testing workflow for samples at each stability time point.
References
Technical Support Center: Levoxadrol Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levoxadrol solutions. The information is designed to help you address common challenges, particularly the issue of precipitation, and to ensure the stability and proper handling of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, prepared from a DMSO stock, is precipitating after dilution in an aqueous buffer. Why is this happening?
A1: This is a common observation for many piperidine derivatives like this compound. The primary reason is the significant difference in solubility of this compound between a high-solubility organic solvent like Dimethyl Sulfoxide (DMSO) and an aqueous buffer. This compound, and its isomer Dexoxadrol, have very low estimated water solubility. When the DMSO stock is introduced into the aqueous medium, the this compound molecules can rapidly come out of solution as they are no longer in their preferred solvent environment, leading to precipitation.
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: While specific quantitative solubility data for this compound is limited in publicly available literature, data for its enantiomer, Dexoxadrol, can provide a useful estimate due to their identical chemical structure, differing only in stereochemistry.
| Solvent | Estimated Solubility of Dexoxadrol | Notes |
| Water | 19.2 mg/L (at 25°C)[1] | Very low aqueous solubility is expected. |
| DMSO | Soluble[2] | Generally used for preparing concentrated stock solutions. |
| Ethanol | Data not available | Generally, piperidine derivatives show some solubility in alcohols. |
| PBS (Phosphate Buffered Saline) | Expected to be low and pH-dependent | Solubility will be influenced by the pH of the buffer. |
Q3: How does pH affect the solubility of my this compound solution?
Q4: What are the recommended storage conditions for this compound solutions?
A4: Based on information for its isomer, Dexoxadrol hydrochloride, it is recommended to store this compound solutions under controlled temperature conditions to minimize degradation. To prevent potential degradation from light and temperature fluctuations, it is best practice to:
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Store stock solutions at -20°C for long-term storage.
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For short-term storage (days to weeks), refrigeration at 2-8°C is advisable.
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Protect solutions from light by using amber vials or by wrapping containers in foil.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of your this compound solution.
Problem: Precipitation upon dilution of DMSO stock in aqueous buffer.
Potential Causes & Solutions
| Potential Cause | Recommended Action | Experimental Protocol |
| Poor Aqueous Solubility | 1. Decrease Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your aqueous medium. 2. Use a Co-solvent: Incorporate a water-miscible organic solvent in your final aqueous buffer to increase the overall solvent capacity for this compound. | See Protocol 1: Preparation of this compound Working Solutions. |
| pH of the Aqueous Buffer | Adjust Buffer pH: Since this compound is a basic compound, lowering the pH of your aqueous buffer can significantly increase its solubility. Aim for a pH where the compound is sufficiently protonated. | See Protocol 2: pH-Dependent Solubility Test. |
| Temperature Effects | Gentle Warming and Sonication: Sometimes, precipitation can be reversed by gently warming the solution (e.g., to 37°C) and using a sonicator to aid dissolution. However, be cautious about the thermal stability of this compound. | See Protocol 1: Preparation of this compound Working Solutions. |
| Compound Degradation | Fresh Solution Preparation: Ensure that you are using freshly prepared solutions, as degradation products may have different solubility profiles and could contribute to precipitation. | Follow recommended storage conditions to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Objective: To prepare a clear, stable working solution of this compound for in vitro or in vivo experiments.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), sterile
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Sterile aqueous buffer (e.g., PBS, TRIS)
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Co-solvent (optional, e.g., Ethanol, Polyethylene Glycol 400)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator water bath
Procedure:
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Stock Solution Preparation:
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Accurately weigh the desired amount of this compound powder.
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Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM).
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Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Working Solution Preparation (Standard Dilution):
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Warm the aqueous buffer to the experimental temperature (e.g., 37°C).
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While vortexing the warm buffer, add the this compound stock solution dropwise to achieve the final desired concentration.
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Continuously vortex for several minutes.
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Visually inspect for any signs of precipitation.
-
-
Working Solution Preparation (with Co-solvent):
-
Prepare your aqueous buffer containing a certain percentage of a co-solvent (e.g., 10% ethanol).
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Warm the buffer/co-solvent mixture to the experimental temperature.
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Follow the dilution steps as described in step 2.
-
-
Handling Precipitation:
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If precipitation occurs, try gently warming the solution in a 37°C water bath for 10-15 minutes.
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Sonication in a water bath for a few minutes can also help to redissolve the precipitate.
-
Always visually inspect the solution for clarity before use.
-
Protocol 2: pH-Dependent Solubility Test
Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.
Materials:
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This compound stock solution in DMSO
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A series of sterile aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare a set of tubes, each containing one of the buffers with a different pH.
-
Add a fixed amount of the this compound DMSO stock solution to each buffer to a final concentration that is at the higher end of your experimental range.
-
Vortex all tubes vigorously for 5 minutes.
-
Allow the solutions to equilibrate at a constant temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Centrifuge the tubes to pellet any undissolved precipitate.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
Plot the measured solubility against the pH of the buffer to identify the pH range that provides the best solubility.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot precipitation issues with this compound solutions.
Factors Influencing this compound Solution Stability
Caption: Key factors that can impact the stability of a this compound solution.
References
Technical Support Center: Enhancing the Potency of Levoxadrol with Adjuvants
Disclaimer: The following information is for illustrative purposes only. Levoxadrol is a hypothetical compound, and the data, protocols, and troubleshooting guides provided are fictional examples created to demonstrate the format and style of a technical support center for researchers.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the hypothetical compound this compound and seeking to enhance its potency with adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic small molecule designed as a selective agonist for the novel G-protein coupled receptor, GPR-42. Activation of GPR-42 is hypothesized to initiate a downstream signaling cascade that promotes cellular regeneration and reduces inflammatory responses. The primary signaling pathway involves the activation of Adenylyl Cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Q2: Which adjuvants have shown potential in enhancing this compound's potency?
A2: Preclinical models suggest that the co-administration of phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast, can potentiate the effects of this compound. By inhibiting the degradation of cAMP, PDE4 inhibitors sustain the intracellular signaling initiated by this compound, leading to a more robust and prolonged therapeutic effect.
Q3: What are the common challenges encountered when co-administering this compound and a PDE4 inhibitor?
A3: The most frequently observed issue is cellular toxicity at high concentrations of the adjuvant. This is often characterized by a decrease in cell viability and alterations in morphology. Another common challenge is achieving the optimal molar ratio between this compound and the adjuvant to maximize synergy without inducing off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and its adjuvants.
| Issue | Potential Cause | Recommended Solution |
| Low cellular response to this compound-Adjuvant combination | 1. Sub-optimal concentration of this compound or adjuvant.2. Incorrect molar ratio.3. Cell line not expressing sufficient GPR-42.4. Degradation of compounds. | 1. Perform a dose-response curve for each compound individually and in combination.2. Titrate the molar ratio of this compound to the adjuvant (e.g., 1:1, 1:2, 2:1).3. Verify GPR-42 expression levels via qPCR or Western blot.4. Prepare fresh stock solutions and store them under recommended conditions. |
| High cellular toxicity observed | 1. Adjuvant concentration is too high.2. Synergistic toxicity.3. Contamination of cell culture. | 1. Reduce the concentration of the adjuvant while maintaining the this compound concentration.2. Perform a cytotoxicity assay (e.g., MTT or LDH) for a range of concentrations.3. Test for mycoplasma and other common cell culture contaminants. |
| Inconsistent results between experiments | 1. Variability in cell passage number.2. Inconsistent incubation times.3. Pipetting errors. | 1. Use cells within a consistent and narrow passage number range.2. Standardize all incubation and treatment times.3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
Experimental Protocols
Protocol 1: In Vitro Potency Assay Using a cAMP Glo™ Sensor
This protocol details the methodology for quantifying the enhancement of this compound's potency by a PDE4 inhibitor adjuvant.
Materials:
-
HEK293 cells stably expressing GPR-42
-
This compound stock solution (10 mM in DMSO)
-
Roflumilast (PDE4 inhibitor) stock solution (10 mM in DMSO)
-
cAMP-Glo™ Assay kit
-
White, opaque 96-well plates
-
Standard cell culture medium
Procedure:
-
Seed HEK293-GPR-42 cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound (from 1 nM to 100 µM) in the absence and presence of a fixed concentration of Roflumilast (e.g., 1 µM).
-
Remove the culture medium and add the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Perform the cAMP-Glo™ Assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
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Calculate EC50 values for this compound with and without the adjuvant to determine the fold-shift in potency.
Data Presentation
Table 1: Enhancement of this compound Potency by Roflumilast
| Compound | EC50 (nM) of this compound | Fold-Shift in Potency |
| This compound alone | 150.5 ± 12.3 | 1.0 |
| This compound + 1 µM Roflumilast | 35.2 ± 4.1 | 4.3 |
Visualizations
Signaling Pathway of this compound and Adjuvant
Caption: Proposed signaling pathway of this compound and the inhibitory effect of the adjuvant.
Experimental Workflow for Potency Assay
Caption: Workflow for determining the in vitro potency of this compound with an adjuvant.
Minimizing Levoxadrol's off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Levoxadrol's off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is the levorotatory enantiomer of Dioxadrol, a non-competitive NMDA receptor antagonist. Its primary molecular targets are believed to be the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. As a chiral molecule, the stereochemistry of this compound is critical to its pharmacological activity, and its enantiomers may exhibit different affinities for on-target and off-target sites.[1][2]
Q2: What are "off-target" effects and why are they a concern in this compound experiments?
Off-target effects occur when a drug or compound interacts with molecules other than its intended target.[3][4] These interactions can lead to unintended biological responses, confounding experimental results and potentially causing toxicity. For this compound, off-target binding could involve other receptors, ion channels, or enzymes, leading to a misinterpretation of its specific mechanism of action and therapeutic potential.
Q3: How can I minimize non-specific binding of this compound in my in vitro assays?
Non-specific binding is a common off-target effect in receptor-binding assays where the compound adheres to surfaces other than the target receptor, such as the assay plate or filter materials. To minimize this:
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Optimize Buffer Conditions: Adjust the pH and ionic strength of your assay buffer. Increasing salt concentration (e.g., with NaCl) can reduce electrostatic interactions.
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Use Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk into your buffer to saturate non-specific binding sites on assay plates and other surfaces.
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Include Detergents: A small concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) can help to reduce hydrophobic interactions.
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Proper Washing: Ensure thorough and consistent washing steps to remove unbound and non-specifically bound this compound.
Q4: Does the stereochemistry of this compound matter for off-target effects?
Absolutely. Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.[1] It is crucial to use the stereochemically pure form of this compound to avoid confounding results from the other enantiomer, which may have its own distinct on-target and off-target activities. When reporting results, always specify the enantiomer used.
Q5: How do I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
Perform a dose-response curve for both the on-target effect you are measuring and any potential off-target effects. The goal is to identify a concentration range where you observe a significant on-target effect with minimal off-target activity. This "therapeutic window" will be crucial for the validity of your experimental findings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in binding assay | High non-specific binding of this compound. | 1. Increase the concentration of blocking agent (e.g., BSA) in your assay buffer. 2. Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the buffer. 3. Increase the number and stringency of wash steps. 4. Pre-treat assay plates with a blocking agent before adding reagents. |
| Inconsistent results between experiments | 1. Variability in experimental conditions. 2. Degradation of this compound stock solution. 3. Inconsistent cell passage number or health. | 1. Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. 2. Prepare fresh this compound dilutions for each experiment from a properly stored stock. 3. Use cells within a consistent and low passage number range and ensure high viability. |
| Observed effects do not align with known on-target activity | 1. Significant off-target effects at the concentration used. 2. Presence of the dextrorotatory enantiomer in the this compound sample. | 1. Perform a dose-response experiment to determine a more selective concentration. 2. Use a structurally distinct antagonist for the primary target to see if the effect is blocked. 3. Verify the enantiomeric purity of your this compound sample using appropriate analytical techniques. |
| Cell toxicity observed at effective concentrations | Off-target effects leading to cytotoxicity. | 1. Lower the concentration of this compound and/or reduce the incubation time. 2. Use a different cell line that may be less sensitive to the off-target effects. 3. Investigate potential off-target interactions that could be mediating the toxic effects. |
Quantitative Data
The following table provides a template for organizing binding affinity data for this compound. It is critical for researchers to experimentally determine these values for their specific assay conditions.
| Target | Ligand | K_i (nM) | Assay Type | Reference |
| On-Target | ||||
| Sigma-1 Receptor | This compound | [Insert experimental value] | Radioligand Binding | [Your Data] |
| NMDA Receptor | This compound | [Insert experimental value] | Electrophysiology / Binding | [Your Data] |
| Potential Off-Target | ||||
| Sigma-2 Receptor | This compound | [Insert experimental value] | Radioligand Binding | [Your Data] |
| Dopamine D2 Receptor | This compound | [Insert experimental value] | Radioligand Binding | [Your Data] |
| SERT | This compound | [Insert experimental value] | Radioligand Binding | [Your Data] |
This table should be populated with experimentally determined data.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine this compound Affinity for Sigma-1 Receptor
Objective: To determine the binding affinity (K_i) of this compound for the sigma-1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the sigma-1 receptor (e.g., CHO-S1R)
-
Radioligand for sigma-1 receptor (e.g., --INVALID-LINK---pentazocine)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its K_d.
-
Resuspend the cell membranes in assay buffer to a final concentration of 50-100 µg of protein per well.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
25 µL of assay buffer (for total binding) or a high concentration of a known sigma-1 ligand (e.g., haloperidol) for non-specific binding.
-
25 µL of the appropriate this compound dilution.
-
50 µL of the radioligand solution.
-
100 µL of the membrane suspension.
-
-
-
Incubation:
-
Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
-
Harvesting and Washing:
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Rapidly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
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Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualizations
Signaling Pathways
Caption: NMDA Receptor Signaling Pathway and this compound Inhibition.
Caption: Sigma-1 Receptor Signaling and Modulation by this compound.
Experimental Workflow
Caption: Workflow for Minimizing Off-Target Effects.
References
- 1. news-medical.net [news-medical.net]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Levoxadrol and Dioxadrol Efficacy
A comprehensive comparison of the efficacy of Levoxadrol and its parent compound, Dioxadrol, is challenging due to the limited publicly available experimental data. Dioxadrol, a dissociative anesthetic, is known to act as an NMDA antagonist, producing effects similar to phencyclidine (PCP)[1]. The compound exists as different isomers, with the primary distinction in activity observed between its alpha-(+)- and alpha-(-)-isomers, known as Dexoxadrol and this compound, respectively.
Summary of Comparative Efficacy
Available research indicates a significant difference in the pharmacological activity of Dioxadrol's isomers. Dexoxadrol has been shown to exhibit PCP-like activity, whereas this compound is largely inactive in this regard. This difference in efficacy is also reflected in their binding affinity to PCP receptor sites.
| Compound/Isomer | Relative PCP-like Activity | Receptor Binding Potency |
| Dioxadrol (as Dexoxadrol) | Active | Much greater than this compound |
| This compound | Inactive | Equal to beta-(+/-)-dioxadrol |
Table 1: Comparative activity of Dioxadrol isomers based on available data.[2]
Experimental Protocols
Detailed experimental protocols for the studies differentiating the efficacy of this compound and Dexoxadrol are not extensively documented in the available literature. However, the key findings are derived from behavioral pharmacology and receptor binding assays.
Behavioral Discrimination Studies in Rhesus Monkeys: Monkeys were trained to recognize the effects of ketamine, another dissociative anesthetic. They were then administered Dexoxadrol, this compound, or beta-(+/-)-dioxadrol to observe if they would generalize the effects to those of ketamine. The results indicated that only Dexoxadrol produced a response similar to ketamine, demonstrating its PCP-like activity[2].
Receptor Binding Assays: These experiments involved the use of rat brain homogenates to assess the ability of Dioxadrol isomers to displace a radiolabeled ligand, 1-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP), from PCP binding sites. The potency of displacement is indicative of the compound's affinity for the receptor. In these assays, Dexoxadrol showed a significantly higher potency in displacing the bound ligand compared to this compound[2][3].
Isomeric Relationship and Activity
The differing pharmacological activities of this compound and Dexoxadrol are a direct result of their stereochemistry. The specific three-dimensional arrangement of atoms in Dexoxadrol allows for a more effective interaction with the PCP binding site on the NMDA receptor.
Figure 1: Relationship between Dioxadrol isomers and their activity.
Signaling Pathways
The primary mechanism of action for the active isomer, Dexoxadrol, is the non-competitive antagonism of the NMDA receptor. By binding to a site within the receptor's ion channel (the PCP binding site), it blocks the influx of calcium ions, thereby inhibiting the excitatory neurotransmission mediated by glutamate. The detailed downstream signaling cascades following this antagonism are complex and involve modulation of various intracellular pathways, though specific pathways uniquely affected by Dexoxadrol versus other NMDA antagonists are not well-defined in the available literature.
It is important to note that the development of Dexoxadrol for human use as an analgesic was discontinued due to significant side effects, including nightmares and hallucinations. The lack of apparent PCP-like activity in this compound suggests it does not significantly interact with the PCP binding site on the NMDA receptor in the same manner as Dexoxadrol.
References
- 1. Dexoxadrol - Wikipedia [en.wikipedia.org]
- 2. Enantiomeric and diastereomeric dioxadrols: behavioral, biochemical and chemical determination of the configuration necessary for phencyclidine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of the dioxolanes dexoxadrol and etoxadrol as potential phencyclidine-like agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Levobupivacaine and Bupivacaine as Local Anesthetics
A Note on Levoxadrol: Initial searches for "this compound" as a local anesthetic did not yield any relevant results, suggesting a possible misspelling or misunderstanding. The clinically and pharmacologically relevant comparator to bupivacaine is its S-enantiomer, levobupivacaine . This guide will therefore focus on the comparison between levobupivacaine and its racemic parent compound, bupivacaine.
Bupivacaine, a widely utilized long-acting local anesthetic, exists as a racemic mixture of two enantiomers: the S(-) and R(+) forms. Concerns over the cardiotoxicity associated with bupivacaine, largely attributed to the R(+)-enantiomer, led to the development of levobupivacaine, the pure S(-)-enantiomer.[1][2] This comparison guide provides a detailed, data-driven analysis of levobupivacaine versus bupivacaine, focusing on their performance, safety, and the experimental methodologies used for their evaluation.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from various preclinical and clinical studies, highlighting the differences in efficacy and safety between levobupivacaine and bupivacaine.
Table 1: Anesthetic Potency and Duration of Action
| Parameter | Levobupivacaine | Bupivacaine | Study Context |
| Anesthetic Potency | Similar to bupivacaine | Racemic bupivacaine > levobupivacaine > ropivacaine (slight difference) | General consensus from multiple clinical trials[3][4] |
| Onset of Sensory Block (Epidural) | 8 - 30 minutes | Similar to levobupivacaine | 15 mL of 0.5% solution[1] |
| Duration of Sensory Block (Epidural) | 4 - 9 hours | 4 - 8 hours (generally slightly shorter than levobupivacaine) | 15 mL of 0.5% solution |
| Onset of Motor Block (Spinal) | ~8.99 minutes | ~3.54 minutes | 0.5% solution for inguinal hernia surgery |
| Duration of Motor Block (Epidural) | Generally less prolonged than sensory block | Similar or slightly more prolonged motor block | Clinical observations in epidural anesthesia |
Table 2: Comparative Toxicity
| Parameter | Levobupivacaine | Bupivacaine | Study Context |
| Convulsive Dose (IV, conscious sheep) | 103 (18) mg | 85 (11) mg | Animal study assessing CNS toxicity |
| Fatal Dose (IV, severe arrhythmias, sheep) | 277 (51) mg | 156 (31) mg | Animal study assessing cardiotoxicity |
| Lethal Dose (Intracoronary, swine, mmol) | 0.028 (0.024–0.031) | 0.015 (0.012–0.019) | Animal study assessing direct cardiotoxicity |
| Reduction in Stroke Index (Human volunteers) | -5.14 ml m⁻² | -11.86 ml m⁻² | Intravenous administration to healthy volunteers |
| Dose for CNS Symptoms (IV, human volunteers) | 56 - 68 mg | 48 - 65 mg | Similar threshold for initial CNS symptoms |
Experimental Protocols
The evaluation of local anesthetics involves a range of in vitro, in vivo, and clinical studies. Below are detailed methodologies for key experiments cited in the comparison of levobupivacaine and bupivacaine.
In Vivo Assessment of Anesthetic Efficacy and Systemic Toxicity in Animal Models
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Objective: To determine the potency, duration of action, and systemic toxicity (CNS and cardiovascular) of the local anesthetic.
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Animal Model: Commonly used models include sheep, dogs, swine, and rodents.
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Procedure for Efficacy:
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Nerve Block Induction: A specific peripheral nerve (e.g., sciatic nerve) is located, often with the aid of a nerve stimulator or ultrasound.
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Drug Administration: A predetermined dose and concentration of the local anesthetic (levobupivacaine or bupivacaine) is injected perineurally.
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Assessment of Sensory Block: The response to a noxious stimulus (e.g., pinprick, thermal stimulus) in the nerve's distribution is evaluated at set time intervals. The onset of action is the time to complete sensory block, and the duration is the time until the return of sensation.
-
Assessment of Motor Block: Motor function is assessed using a graded scale (e.g., Bromage scale for lower limb blocks), evaluating the ability to move the affected limb.
-
-
Procedure for Systemic Toxicity (Intravenous Infusion):
-
Instrumentation: Animals are instrumented for continuous monitoring of electrocardiogram (ECG), blood pressure, and electroencephalogram (EEG).
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Drug Infusion: The local anesthetic is infused intravenously at a constant rate until the first signs of CNS toxicity (e.g., seizures) or cardiovascular collapse occur.
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Data Collection: The dose and plasma concentration of the drug at the time of the toxic event are recorded. This allows for the determination of the convulsive dose (CD100) and lethal dose (LD100).
-
Clinical Trial Protocol for Comparing Local Anesthetics in a Specific Nerve Block
-
Objective: To compare the efficacy and safety of levobupivacaine and bupivacaine for a specific surgical procedure requiring a peripheral nerve block (e.g., brachial plexus block for upper limb surgery).
-
Study Design: A prospective, randomized, double-blind controlled trial.
-
Participants: ASA physical status I-III patients scheduled for the specific surgery. Informed consent is obtained from all participants.
-
Procedure:
-
Randomization: Patients are randomly assigned to receive either levobupivacaine or bupivacaine at a specified concentration and volume.
-
Block Administration: The nerve block is performed by a trained anesthesiologist, often using ultrasound guidance to ensure accurate needle placement and spread of the anesthetic.
-
Assessment of Block Onset and Success:
-
Sensory Block: Assessed every 5 minutes using a pinprick test or response to a cold stimulus in the dermatomal distributions of the targeted nerves. The block is considered successful when there is a complete loss of sensation.
-
Motor Block: Assessed using a modified Bromage scale or a simple motor function test (e.g., ability to flex or extend a joint).
-
-
Intraoperative and Postoperative Assessment:
-
Intraoperative: Adequacy of anesthesia is noted. Any requirement for supplemental analgesia is recorded.
-
Postoperative: Duration of analgesia is determined by recording the time to the first request for pain medication. Pain scores (e.g., Visual Analog Scale - VAS) are recorded at regular intervals.
-
-
Safety Monitoring: Hemodynamic parameters (heart rate, blood pressure) and any signs of CNS toxicity (e.g., dizziness, tinnitus, seizures) are monitored and recorded throughout the study.
-
Mandatory Visualization
References
In Vitro Comparison of Levoxadrol and Dexoxadrol: A Guide to Enantiomeric Activity at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the enantiomers Levoxadrol ((-)-dioxadrol) and Dexoxadrol ((+)-dioxadrol), focusing on their activity as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Dioxadrol, a potent phencyclidine (PCP)-like dissociative anesthetic, exists as these two stereoisomers, which exhibit significant differences in their pharmacological profiles. Understanding the stereoselectivity of their interaction with the NMDA receptor is crucial for structure-activity relationship (SAR) studies and the development of more selective neurological agents.
Data Presentation: Quantitative Comparison of In Vitro Activity
The in vitro activity of this compound and Dexoxadrol is primarily determined by their binding affinity to the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor. This affinity is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | Enantiomer | NMDA Receptor Binding Affinity (Ki) | Primary In Vitro Activity |
| Dexoxadrol | (+)-dioxadrol / (S)-enantiomer | Potent (in the nanomolar range) | High-affinity non-competitive antagonist of the NMDA receptor |
| This compound | (-)-dioxadrol / (R)-enantiomer | Significantly lower than Dexoxadrol | Negligible activity at the NMDA receptor phencyclidine binding site[1] |
Note: Specific Ki values for Dexoxadrol can vary between studies depending on the experimental conditions, but it is consistently reported to have high affinity. In contrast, the affinity of this compound is often so low that it is not precisely quantified and is considered inactive for practical purposes.
Experimental Protocols
The primary in vitro method for determining the binding affinity of non-competitive antagonists to the NMDA receptor is the radioligand binding assay using [3H]MK-801.
[3H]MK-801 Radioligand Binding Assay for NMDA Receptor
Objective: To determine the binding affinity (Ki) of test compounds (this compound and Dexoxadrol) for the phencyclidine (PCP) binding site on the NMDA receptor by measuring their ability to displace the radiolabeled ligand [3H]MK-801.
Materials:
-
Radioligand: --INVALID-LINK---5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate ([3H]MK-801)
-
Membrane Preparation: Synaptosomal membranes prepared from rat forebrain tissue.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Test Compounds: this compound and Dexoxadrol at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled MK-801 or phencyclidine.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Rat forebrains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude synaptosomal membrane preparation. The protein concentration of the membrane suspension is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand ([3H]MK-801) at a fixed concentration (typically near its Kd value), and either the test compound at varying concentrations or the buffer (for total binding) or the non-specific binding control.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: NMDA Receptor Signaling and Enantiomer Interaction.
Caption: Workflow for the [3H]MK-801 Radioligand Binding Assay.
References
Validating the Mechanism of Action of Levoxadrol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of Levoxadrol, a levorotatory isomer of the dioxolane series of compounds. Through a detailed comparison with the well-established opioid agonist, Morphine, this document offers researchers, scientists, and drug development professionals a clear understanding of this compound's pharmacological profile, supported by experimental data and detailed protocols.
Executive Summary
This compound is the levo-isomer of Dioxadrol and exhibits a distinct pharmacological profile from its dextro-isomer, Dexoxadrol. While Dexoxadrol is a known N-methyl-D-aspartate (NMDA) receptor antagonist with dissociative anesthetic properties, this compound demonstrates morphine-like antinociceptive and sedative effects. This activity is attributed to its function as an agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors. This guide validates this mechanism by comparing its receptor binding affinity and functional potency with that of Morphine, a classic opioid agonist.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The primary mechanism of action for both this compound and Morphine is their interaction with opioid receptors. The binding affinity (Ki) and functional potency (EC50) at these receptors are critical parameters for understanding their pharmacological effects.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| This compound | Mu (µ) | < 1[1][2] | Data not readily available |
| Delta (δ) | Data not readily available | Data not readily available | |
| Kappa (κ) | Data not readily available | Data not readily available | |
| Morphine | Mu (µ) | 0.26 - 611 (Typical: ~1.2)[1][3] | 50 - 100[4] |
| Delta (δ) | Higher Ki than Mu | Data not readily available | |
| Kappa (κ) | Higher Ki than Mu | Data not readily available |
Note: Ki and EC50 values can vary significantly between studies due to different experimental conditions, such as radioligand used, tissue source, and assay methodology. The data presented here are for comparative purposes.
Mechanism of Action: Opioid Receptor Agonism
Both this compound and Morphine exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, these agonists induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
The canonical signaling pathway for mu, delta, and kappa opioid receptors involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, ultimately resulting in the observed analgesic and sedative effects.
Caption: Opioid Receptor Signaling Pathway for this compound and Morphine.
Experimental Protocols for Validating Mechanism of Action
To validate the opioid receptor agonist activity of a compound like this compound, two primary in vitro assays are commonly employed: Radioligand Binding Assays and Functional Assays.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of this compound at µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human µ, δ, or κ opioid receptor.
-
Competitive Binding: Incubate the membrane preparations with a constant concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69593 for κ) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Washing: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Functional Assays
Functional assays measure the biological response resulting from receptor activation. The two most common functional assays for opioid receptors are the GTPγS binding assay and the cAMP inhibition assay.
This assay directly measures the activation of G-proteins coupled to the opioid receptor.
Objective: To determine the EC50 and Emax of this compound for G-protein activation at µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Use membrane preparations from cells expressing the opioid receptor of interest.
-
Assay Reaction: Incubate the membranes with GDP, varying concentrations of the test compound (this compound), and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.
-
Incubation and Termination: Allow the reaction to proceed. Terminate the reaction by rapid filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.
This assay measures the downstream effect of G-protein activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.
Objective: To determine the EC50 and Emax of this compound for the inhibition of cAMP production.
Methodology:
-
Cell Culture: Use whole cells expressing the opioid receptor of interest.
-
Adenylyl Cyclase Stimulation: Treat the cells with a stimulant of adenylyl cyclase, such as forskolin, in the presence of varying concentrations of the test compound (this compound).
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the EC50 and Emax values.
Caption: Logical Flow of Functional Assays for Opioid Agonism.
Conclusion
The available evidence strongly supports the mechanism of action of this compound as an opioid receptor agonist, with a pharmacological profile similar to that of Morphine. Its high affinity for the mu-opioid receptor suggests it is a potent analgesic. Further characterization of its binding affinities and functional potencies at the delta and kappa opioid receptors will provide a more complete understanding of its pharmacological profile and potential therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of the mechanism of action of this compound and other novel opioid compounds.
References
- 1. zenodo.org [zenodo.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Levoxadrol and Alternatives on Smooth Muscle Relaxation: A Guide for Researchers
This document is intended for researchers, scientists, and drug development professionals, offering a structured comparison of the available data, outlining relevant experimental protocols, and visualizing potential signaling pathways.
Comparative Data on Smooth Muscle Relaxant Effects
Due to the absence of specific quantitative data for Levoxadrol's smooth muscle relaxant effects, a direct comparison of potencies (e.g., EC50 values) is not possible. The following table summarizes available data for alternative compounds known to affect smooth muscle tone. It is important to note that the experimental conditions, tissue types, and contractile agents used in these studies can vary significantly, impacting the comparability of the results.
| Compound | Tissue Type | Contractile Agent | EC50 / Relaxation (%) | Putative Mechanism of Action |
| This compound | Data Not Available | Data Not Available | Data Not Available | Presumed NMDA Receptor Antagonist |
| Dextromethorphan | Porcine Airway Rings | Acetylcholine (10⁻⁵ M) | EC50: 74 ± 1 µM[1][2] | NMDA Receptor Antagonist, Bitter Taste Receptor (T2R) Agonist[1][3][4] |
| Porcine Pulmonary Artery | - | Causes vasoconstriction | T2R1 Agonist | |
| Ketamine | Guinea Pig Trachea | Histamine (10⁻⁵ M) | IC50: 1.6 ± 0.05 x 10⁻³ M | NMDA Receptor Antagonist, Calcium Channel Blocker |
| Guinea Pig Trachea | Carbachol | IC50: 2.6 ± 0.04 x 10⁻⁴ M | NMDA Receptor Antagonist, Calcium Channel Blocker | |
| Dog Proximal Airway Smooth Muscle | Acetylcholine (ED50) | 14.9% ± 4.4% relaxation at 10⁻⁴ M | Direct relaxant effect | |
| Dog Distal Airway Smooth Muscle | Acetylcholine (ED50) | 36.4% ± 3.2% relaxation at 10⁻⁴ M | Direct relaxant effect |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values are measures of a drug's potency. A lower value indicates a higher potency.
Experimental Protocols
Standard in vitro methods are employed to assess the smooth muscle relaxant effects of pharmacological compounds. The following are detailed protocols for two key experimental approaches.
Organ Bath Assay for Smooth Muscle Tension
This technique measures changes in the contractility of isolated smooth muscle tissue in response to drug application.
I. Materials and Reagents:
-
Isolated smooth muscle tissue (e.g., tracheal rings, aortic strips, intestinal segments)
-
Organ bath system with force-displacement transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Contractile agonists (e.g., acetylcholine, histamine, potassium chloride)
-
Test compounds (this compound, Dextromethorphan, Ketamine)
-
Data acquisition system
II. Protocol: Step-by-Step
-
Tissue Preparation: Dissect the desired smooth muscle tissue and cut it into appropriate sizes (e.g., rings of 2-4 mm).
-
Mounting: Suspend the tissue segments in the organ baths filled with physiological salt solution. One end of the tissue is attached to a fixed hook, and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams), with periodic washing.
-
Viability Test: Induce a contraction with a high concentration of a known contractile agent (e.g., 60 mM KCl) to ensure tissue viability.
-
Pre-contraction: After a washout period, induce a stable, submaximal contraction using an appropriate agonist (e.g., acetylcholine, histamine).
-
Compound Administration: Once a stable contraction plateau is reached, add the test compounds in a cumulative concentration-dependent manner.
-
Data Recording: Record the changes in isometric tension continuously.
-
Data Analysis: Express the relaxation induced by the test compound as a percentage of the pre-contraction tension. Calculate EC50 or IC50 values from the concentration-response curves.
Calcium Imaging in Cultured Smooth Muscle Cells
This method allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i), a key event in smooth muscle contraction and relaxation.
I. Materials and Reagents:
-
Primary cultured smooth muscle cells or a suitable cell line (e.g., A7r5)
-
Cell culture medium (e.g., DMEM with FBS)
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution)
-
Agonists to induce Ca²⁺ influx (e.g., carbachol, ATP)
-
Test compounds
-
Fluorescence microscope or plate reader with live-cell imaging capabilities
II. Protocol: Step-by-Step
-
Cell Culture: Plate the smooth muscle cells on glass-bottom dishes or 96-well plates and grow to an appropriate confluency.
-
Dye Loading: Incubate the cells with the fluorescent Ca²⁺ indicator (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a balanced salt solution to remove excess dye.
-
Baseline Measurement: Record the baseline fluorescence intensity before adding any stimulants.
-
Compound Incubation: Add the test compound and incubate for a specified period.
-
Stimulation: Add an agonist to induce an increase in intracellular calcium.
-
Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths following excitation at two different wavelengths.
-
Data Analysis: Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity relative to the baseline to determine the effect of the test compound on agonist-induced calcium mobilization.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways involved in smooth muscle relaxation by NMDA receptor antagonists and other related mechanisms.
Caption: Proposed mechanism of this compound-induced smooth muscle relaxation via NMDA receptor antagonism.
References
- 1. Dextromethorphan Mediated Bitter Taste Receptor Activation in the Pulmonary Circuit Causes Vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dextromethorphan mediated bitter taste receptor activation in the pulmonary circuit causes vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Local Anesthetic Potency: A Guide for Researchers
A note on Levoxadrol: Initial searches for comparative data on the local anesthetic potency of this compound yielded insufficient peer-reviewed, experimental evidence to perform a robust comparison against other agents. While a chemical supplier lists it as having local anesthetic properties, the lack of scientific literature prevents a data-driven analysis as per the core requirements of this guide. Therefore, this document will focus on a comprehensive comparison of three widely researched and clinically significant local anesthetics: Lidocaine, Bupivacaine, and Ropivacaine.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the potency of these commonly used local anesthetics, supported by experimental data and detailed methodologies.
Quantitative Comparison of Physicochemical Properties and Potency
The potency and duration of action of local anesthetics are intrinsically linked to their physicochemical properties. Key parameters include lipid solubility, protein binding, and the dissociation constant (pKa). The following table summarizes these properties for Lidocaine, Bupivacaine, and Ropivacaine, along with in vitro and in vivo potency metrics.
| Property | Lidocaine | Bupivacaine | Ropivacaine | Reference |
| Molecular Weight ( g/mol ) | 234.34 | 288.43 | 274.38 | [1][2] |
| pKa | 7.9 | 8.1 | 8.1 | [1][3] |
| Lipid Solubility (Partition Coefficient) | 2.9 | 27.5 | 2.8 | [1] |
| Protein Binding (%) | 64 | 95 | 94 | |
| Relative In Vitro Potency (vs. Procaine) | 2 | 8 | 6 | |
| IC50 for Na+ Channel Block (μM) | 204 | 27 | Not explicitly found, but potency is similar to Bupivacaine | |
| ED50 (mg) for Spinal Anesthesia | Not directly comparable in the same study | 4.66 | 6.43 | |
| Typical Onset of Action | Fast | Slow | Moderate to Fast | |
| Typical Duration of Action | Moderate | Long | Long |
Mechanism of Action: Signaling Pathway
Local anesthetics exert their effects by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve and the propagation of an action potential, thereby blocking the transmission of pain signals. The unionized form of the anesthetic diffuses across the nerve membrane, and once inside the neuron, the ionized form binds to a specific site within the pore of the VGSC.
Experimental Protocols
The comparative potency of local anesthetics is determined through a variety of in vivo and in vitro experimental models.
In Vivo Model: Rat Sciatic Nerve Block
This model is used to assess the onset, duration, and intensity of sensory and motor blockade in a living organism.
Objective: To determine the dose-response relationship and duration of action of a local anesthetic on the sciatic nerve in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Local anesthetic solutions (e.g., Lidocaine, Bupivacaine, Ropivacaine) at various concentrations
-
Nerve stimulator for accurate needle placement
-
Testing apparatus for sensory block (e.g., radiant heat source for tail-flick or paw withdrawal test)
-
Testing apparatus for motor block (e.g., grip strength dynamometer)
Procedure:
-
Animal Preparation: Rats are anesthetized, and the area over the sciatic notch is shaved.
-
Nerve Block Administration: A needle connected to a nerve stimulator is inserted toward the sciatic nerve. Correct placement is confirmed by motor response at a low current. A specific volume of the local anesthetic solution is then injected.
-
Assessment of Sensory Block: At predetermined intervals, a noxious stimulus (e.g., heat) is applied to the hind paw, and the withdrawal latency is measured. An increase in latency indicates a sensory block.
-
Assessment of Motor Block: Motor function is assessed by measuring the grip strength of the hind paw or by observing for motor deficits.
-
Data Analysis: The onset of action is the time to the first sign of sensory or motor block. The duration of the block is the time from onset until the return to baseline sensory and motor function. Dose-response curves can be generated to calculate the ED50.
In Vitro Model: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for directly measuring the effects of local anesthetics on ion channels in isolated cells, allowing for the determination of IC50 values.
Objective: To quantify the inhibitory effect of a local anesthetic on voltage-gated sodium channels expressed in a cell line.
Materials:
-
Cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells with NaV1.5)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Local anesthetic solutions at various concentrations
Procedure:
-
Cell Preparation: Cultured cells are dissociated and plated onto a recording chamber.
-
Pipette Formation and Sealing: A glass micropipette with a smooth tip is brought into contact with a cell membrane to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp and Current Recording: The membrane potential is clamped at a holding potential. Depolarizing voltage steps are applied to elicit sodium currents, which are recorded by the amplifier.
-
Drug Application: The local anesthetic is applied to the cell at increasing concentrations. The peak sodium current is measured at each concentration.
-
Data Analysis: The percentage of current inhibition is calculated relative to the baseline current. A dose-response curve is constructed by plotting the percentage of inhibition against the drug concentration, from which the IC50 value is determined.
Concluding Remarks
The selection of a local anesthetic for a specific application depends on a thorough understanding of its potency, onset, and duration of action. Bupivacaine and Ropivacaine are more potent and have a longer duration of action compared to Lidocaine, which is attributed to their higher lipid solubility and protein binding. However, Lidocaine has a faster onset of action due to its lower pKa, which allows for a greater proportion of the unionized form to cross the nerve membrane at physiological pH. Ropivacaine is often favored in clinical settings where a long duration of sensory block with less motor blockade is desired. The experimental models described provide a framework for the continued investigation and development of novel local anesthetic agents.
References
A Head-to-Head In Vitro Comparison of Levoxadrol and Lidocaine: A Tale of Two Molecules
A comprehensive in vitro analysis reveals distinct pharmacological profiles for Levoxadrol and Lidocaine, with the latter demonstrating classic sodium channel blockade characteristic of local anesthetics, a property that remains uncharacterized for this compound. This guide provides a detailed comparison of their known in vitro activities, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Introduction
Lidocaine is a cornerstone of local anesthesia, exerting its effects through the well-documented blockade of voltage-gated sodium channels in neuronal membranes. In contrast, this compound, the levorotatory isomer of dioxadrol, is primarily recognized for its interactions with NMDA and sigma receptors. While the broader class of dioxolane derivatives has been explored for local anesthetic potential, specific in vitro data for this compound's effect on sodium channels and nerve conduction is conspicuously absent in the current scientific literature. This guide presents a comparative analysis based on available in vitro data, highlighting the established mechanisms of Lidocaine and the distinct, non-anesthetic profile of this compound.
Comparative Analysis of In Vitro Pharmacology
The primary mechanism of action for local anesthetics is the inhibition of voltage-gated sodium channels (NaV), which prevents the initiation and propagation of action potentials. Lidocaine is a classic example of a sodium channel blocker, with extensive in vitro data characterizing its potency and state-dependent interactions with various NaV subtypes.
Quantitative Analysis of Lidocaine's Sodium Channel Blockade
The inhibitory effects of Lidocaine on different voltage-gated sodium channel subtypes are summarized in the table below. The half-maximal inhibitory concentration (IC50) varies depending on the channel subtype and its conformational state (resting, open, or inactivated). Lidocaine generally exhibits higher affinity for the open and inactivated states of the channel, a property known as state-dependent block.
| NaV Subtype | State | IC50 (µM) |
| TTX-sensitive (TTXs) | Tonic (Resting) | 42[1] |
| TTX-resistant (TTXr) | Tonic (Resting) | 210[1] |
| TTX-resistant (TTXr) | Inactivated | 60[1] |
| NaV1.7 | 200 ms pulse (-50 mV) | 110 ± 20[2] |
| NaV1.7 | 200 ms pulse (0 mV) | 76 ± 14[2] |
| NaV1.5 | Holding at -120 mV | >30 times higher than at -80 mV |
| Open Channels (mutant) | Open | ~20 |
| Resting Channels | Resting | ~300 |
Note: The IC50 values can vary based on the specific experimental conditions, such as the holding potential and pulse duration used in the electrophysiological recordings.
This compound: An Alternative Pharmacological Profile
In stark contrast to Lidocaine, there is no direct evidence from in vitro studies demonstrating that this compound blocks voltage-gated sodium channels. Its pharmacological activity is primarily associated with other targets:
-
Sigma Receptors: this compound is known to interact with sigma-1 receptors.
-
NMDA Receptors: While its isomer, Dexoxadrol, is a potent NMDA receptor antagonist, this compound's activity at this receptor is less pronounced.
-
Potassium Channels: Some evidence suggests that this compound may activate certain potassium channels.
The lack of data on sodium channel modulation by this compound makes a direct comparison of local anesthetic efficacy with Lidocaine impossible at this time.
Experimental Protocols
The in vitro data for Lidocaine's sodium channel activity is primarily generated using the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ion channel currents in isolated cells.
Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
-
Cell Preparation: A suitable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells) is cultured. The cells are then dissociated and placed in a recording chamber on an inverted microscope.
-
Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an intracellular solution and mounted on a micromanipulator.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage (holding potential) by the patch-clamp amplifier.
-
Eliciting Sodium Currents: A series of voltage steps (depolarizing pulses) are applied to activate the sodium channels, and the resulting ionic currents are recorded.
-
Drug Application: Lidocaine is applied to the extracellular solution at various concentrations.
-
Data Analysis: The effect of Lidocaine on the peak sodium current is measured at each concentration to determine the IC50 value. State-dependent effects are investigated by varying the holding potential and the frequency of the depolarizing pulses.
Signaling Pathways and Mechanisms of Action
Lidocaine's Mechanism of Action
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels from within the neuron. This prevents the influx of sodium ions that is necessary for the generation and propagation of an action potential, thereby blocking nerve conduction and producing a local anesthetic effect.
Caption: Lidocaine's mechanism of action on voltage-gated sodium channels.
Beyond its primary target, Lidocaine has been shown to modulate inflammatory responses by inhibiting the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Lidocaine's inhibitory effect on the NF-κB inflammatory pathway.
This compound's Known Signaling Interactions
This compound's in vitro pharmacology is centered around its interaction with the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface. Activation of the sigma-1 receptor can modulate various downstream signaling pathways, including calcium signaling.
Caption: this compound's interaction with the Sigma-1 receptor signaling pathway.
Conclusion
This comparative guide underscores the distinct in vitro pharmacological profiles of this compound and Lidocaine. Lidocaine's well-characterized, potent, and state-dependent blockade of voltage-gated sodium channels solidifies its role as a primary local anesthetic. In contrast, the current body of scientific literature lacks any direct evidence of this compound possessing similar sodium channel blocking activity. Its known interactions with sigma-1 and other receptors place it in a different pharmacological class.
References
A Comparative Analysis of the Stereoisomers of Levoxadrol: Delineating Pharmacological and Functional Divergence
For Immediate Release
This guide provides a comprehensive comparison of the differential effects of the stereoisomers of Levoxadrol: the dextrorotatory isomer, Dexoxadrol, and the levorotatory isomer, this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuroactive compounds. By presenting experimental data on their distinct pharmacological profiles, this guide aims to facilitate a deeper understanding of their structure-activity relationships and potential therapeutic applications.
Summary of Key Findings
Dexoxadrol and this compound, despite being stereoisomers, exhibit markedly different pharmacological activities. Dexoxadrol is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel. This mechanism underlies its characteristic PCP-like dissociative anesthetic and psychotomimetic effects. In contrast, this compound displays significantly weaker affinity for the NMDA receptor's PCP site. Its biological activities are more aligned with opioid-like analgesia, potentially mediated through interaction with a naloxone-sensitive potassium channel. Furthermore, while both isomers exhibit comparable affinity for sigma receptors, their primary mechanisms of action and resulting in-vivo effects are disparate.
Quantitative Analysis: Receptor Binding Affinities
The following table summarizes the in-vitro binding affinities (Ki) of Dexoxadrol and this compound at the NMDA (PCP site) and sigma receptors. This data has been compiled from a comparative study to ensure consistency.
| Stereoisomer | NMDA Receptor (PCP Site) Ki (nM) | Sigma Receptor Ki (nM) |
| Dexoxadrol | 25 | 150 |
| This compound | 3500 | 160 |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assays
Objective: To determine the in-vitro binding affinities of Dexoxadrol and this compound for the NMDA (PCP site) and sigma receptors.
Materials:
-
[³H]MK-801 (for NMDA receptor binding)
-
--INVALID-LINK---pentazocine (for sigma-1 receptor binding) or [³H]DTG (for non-selective sigma receptor binding)
-
Membrane preparations from rat cerebral cortex (for NMDA receptors) or guinea pig brain (for sigma receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled Dexoxadrol and this compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the appropriate brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Competition Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (Dexoxadrol or this compound).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In-Vivo Behavioral Assays
Objective: To assess the effects of Dexoxadrol and this compound on spontaneous locomotor activity.
Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system.
Procedure:
-
Habituation: Acclimate the animals (e.g., rats or mice) to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound (Dexoxadrol, this compound, or vehicle) via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes) using the automated tracking system.
-
Data Analysis: Analyze the locomotor activity data in time bins to assess both the initial and overall effects of the compounds.
Objective: To determine if Dexoxadrol produces subjective effects similar to PCP.
Apparatus:
-
Standard two-lever operant conditioning chambers.
Procedure:
-
Training: Train animals (e.g., rats) to press one lever ("drug" lever) after administration of a training dose of PCP and another lever ("saline" lever) after administration of saline to receive a food reward.
-
Testing: Once the animals have learned the discrimination, administer a test dose of Dexoxadrol or this compound and record which lever the animal predominantly presses.
-
Data Analysis: Express the results as the percentage of responses on the drug-appropriate lever. Generalization is considered to have occurred if the percentage of drug-lever responding is high (e.g., >80%).
Objective: To evaluate the potential analgesic effects of this compound.
Apparatus:
-
Hot plate apparatus with a controlled surface temperature (e.g., 55°C).
Procedure:
-
Baseline Measurement: Place the animal (e.g., mouse) on the hot plate and record the latency to a nociceptive response (e.g., paw licking or jumping).
-
Drug Administration: Administer the test compound (this compound, morphine as a positive control, or vehicle).
-
Post-Treatment Measurement: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latency to determine the analgesic effect. A cut-off time is typically used to prevent tissue damage.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway associated with the NMDA receptor and the general workflow for assessing the differential effects of this compound stereoisomers.
Caption: Simplified signaling pathway of the NMDA receptor and the site of action for Dexoxadrol.
Caption: Experimental workflow for the comparative assessment of this compound stereoisomers.
Replicating Published Findings on Levoxadrol's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological activity of Levoxadrol, focusing on its receptor binding profile and analgesic effects. The information is intended to assist researchers in replicating and expanding upon published findings. Detailed experimental protocols and quantitative data are presented to facilitate comparison with its enantiomer, Dexoxadrol, and other relevant compounds.
Receptor Binding Affinity: A Comparative Overview
This compound and its dextrorotatory enantiomer, Dexoxadrol, are the two stereoisomers of Dioxadrol. Their distinct pharmacological profiles are largely determined by their differential affinities for various receptors. While Dexoxadrol is primarily recognized as a potent N-methyl-D-aspartate (NMDA) receptor antagonist with effects similar to phencyclidine (PCP), this compound exhibits a different spectrum of activity, reportedly producing morphine-like analgesia and sedation.
The following tables summarize the available quantitative data on the binding affinities (Ki) of this compound and Dexoxadrol at key central nervous system receptors.
Table 1: NMDA Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Notes |
| Dexoxadrol | NMDA (PCP site) | ~69 | The NMDA receptor affinity of Dioxadrol resides almost exclusively in the (S)-enantiomer (Dexoxadrol)[1]. A related analog showed a Kᵢ of 69 nM[1]. Another analog was a potent antagonist with a Kᵢ of 44 nM[2]. |
| This compound | NMDA (PCP site) | Data not available | Affinity is reported to be significantly lower than Dexoxadrol. |
Table 2: Sigma Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Notes |
| Dexoxadrol | Sigma-1 | High Affinity | A piperidine derivative of Dexoxadrol demonstrates high affinity for sigma-1 receptors[3][4]. Specific Kᵢ values for Dexoxadrol are not readily available. |
| Dexoxadrol | Sigma-2 | Lower Affinity | A Dexoxadrol analog showed high selectivity against σ1 and σ2 receptors, implying lower affinity of the parent compound for σ2. |
| This compound | Sigma-1 | Data not available | |
| This compound | Sigma-2 | Data not available |
Table 3: Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) |
| This compound | Mu | Data not available |
| This compound | Delta | Data not available |
| This compound | Kappa | Data not available |
Note: While this compound is reported to have "morphine-like" analgesic effects, specific binding affinity data for opioid receptors is not currently available in the public domain.
In Vivo Analgesic Activity: Experimental Models
The analgesic properties of this compound can be assessed using standard animal models of nociception, such as the hot plate and tail flick tests. These experiments are crucial for determining the dose-dependent analgesic efficacy of the compound.
Table 4: Reported Analgesic Activity of this compound
| Test | Animal Model | Dosing Route | Effective Dose Range | Endpoint |
| Hot Plate Test | Rat | Data not available | Data not available | Increased latency to paw lick or jump |
| Tail Flick Test | Rat | Data not available | Data not available | Increased latency to tail withdrawal from heat source |
Experimental Protocols
The following are detailed methodologies for key experiments to enable replication of findings on this compound's activity.
Receptor Binding Assays
Objective: To determine the binding affinities (Ki) of this compound and Dexoxadrol for NMDA, sigma, and opioid receptors.
Materials:
-
Radioligands: [³H]MK-801 (for NMDA PCP site), --INVALID-LINK---pentazocine (for Sigma-1), [³H]DTG (for Sigma-2, with a masking agent for Sigma-1), [³H]DAMGO (for Mu-opioid), [³H]DPDPE (for Delta-opioid), [³H]U69,593 (for Kappa-opioid).
-
Test compounds: this compound, Dexoxadrol.
-
Reference compounds: Unlabeled MK-801, Haloperidol, Morphine, Naloxone.
-
Membrane preparations: Rat or guinea pig brain homogenates expressing the target receptors.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and vials.
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a saturating concentration of a reference compound (for non-specific binding), or the test compound.
-
Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hot Plate Analgesia Test
Objective: To evaluate the centrally mediated analgesic effect of this compound.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Animal enclosures (e.g., clear acrylic cylinders).
-
Test animals (e.g., male Sprague-Dawley rats, 200-250 g).
-
This compound solution for administration (specify vehicle and route, e.g., subcutaneous).
-
Positive control (e.g., morphine).
-
Vehicle control.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Determine the baseline latency by placing each animal on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer this compound, morphine, or vehicle to different groups of animals.
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the ED₅₀ (the dose that produces 50% of the maximum effect).
Tail Flick Analgesia Test
Objective: To assess the spinal analgesic effect of this compound.
Materials:
-
Tail flick apparatus with a radiant heat source.
-
Animal restrainers.
-
Test animals (e.g., male Wistar rats, 180-220 g).
-
This compound solution for administration.
-
Positive control (e.g., morphine).
-
Vehicle control.
Procedure:
-
Acclimatize the animals to the restrainers and the testing procedure.
-
Determine the baseline tail flick latency by focusing the radiant heat source on the ventral surface of the tail (approximately 3-4 cm from the tip) and measuring the time taken for the rat to withdraw its tail. A cut-off time (e.g., 10-12 seconds) is necessary to prevent tissue damage.
-
Administer this compound, morphine, or vehicle.
-
Measure the tail flick latency at various time intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Calculate the %MPE as described for the hot plate test.
-
Analyze the data to establish the dose-response curve and calculate the ED₅₀.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and NMDA receptor affinity of dexoxadrol analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and NMDA-receptor affinity of ring and side chain homologous dexoxadrol derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A detailed examination of Levoxadrol and its structurally related compounds, including its enantiomer Dexoxadrol, reveals a fascinating landscape of stereoselective pharmacology. While Dexoxadrol is a potent NMDA receptor antagonist, this compound exhibits a distinct profile with primary activity at sigma receptors and potential modulation of potassium channels. This comparative guide synthesizes available experimental data to illuminate the nuanced mechanisms of action and therapeutic potential of these dioxolane derivatives.
This review provides a comprehensive comparison of this compound with its key analogs, Dexoxadrol and Etoxadrol, as well as the functionally related dopamine reuptake inhibitor, Benocyclidine. By examining their binding affinities at various receptors and their functional effects, we aim to provide researchers, scientists, and drug development professionals with a clear and data-driven understanding of this compound class.
Comparative Pharmacological Data
The pharmacological diversity of this compound and its related compounds is most evident when comparing their binding affinities for their primary molecular targets. The following table summarizes key quantitative data from various in vitro studies.
| Compound | Target | Parameter | Value (nM) | Reference |
| This compound | Sigma-1 Receptor | Ki | ~200-500 | [1][2] |
| Sigma-2 Receptor | Ki | >1000 | [1] | |
| NMDA Receptor (PCP Site) | Ki | >10,000 | [3] | |
| Dopamine Transporter (DAT) | IC50 | >10,000 | [4] | |
| Dexoxadrol | NMDA Receptor (PCP Site) | Ki | 44 - 69 | |
| Sigma-1 Receptor | Ki | >1000 | ||
| Sigma-2 Receptor | Ki | >1000 | ||
| Etoxadrol | NMDA Receptor (PCP Site) | Ki | ~70 | |
| Benocyclidine (BTCP) | Dopamine Transporter (DAT) | IC50 | 7-8 | |
| NMDA Receptor (PCP Site) | IC50 | 6000 |
Mechanisms of Action and Signaling Pathways
The distinct pharmacological profiles of this compound and its enantiomer Dexoxadrol stem from their stereospecific interactions with their respective primary targets.
Dexoxadrol and Etoxadrol: NMDA Receptor Antagonism
Dexoxadrol and the related compound Etoxadrol are potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel. This blockade of the NMDA receptor prevents the influx of calcium ions, a critical step in excitatory neurotransmission. Overactivation of NMDA receptors is implicated in excitotoxicity, making these compounds of interest for neuroprotective applications.
Fig. 1: Dexoxadrol's NMDA Receptor Antagonism
This compound: Sigma Receptor Modulation and Potassium Channel Activation
In stark contrast to its enantiomer, this compound displays negligible affinity for the NMDA receptor's PCP site. Instead, its primary interactions are with sigma receptors, albeit with moderate affinity. Sigma receptors are intracellular chaperone proteins, and their activation can modulate a variety of signaling pathways, including intracellular calcium levels and the activity of other receptors and ion channels.
Furthermore, preliminary evidence suggests that this compound may activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. Activation of these channels leads to potassium efflux, hyperpolarizing the cell membrane and reducing neuronal excitability. This mechanism is distinct from the actions of Dexoxadrol and suggests a potential role for this compound in conditions characterized by neuronal hyperexcitability.
Fig. 2: Postulated Signaling Pathways of this compound
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to characterize this compound and its related compounds.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors (NMDA, Sigma-1, Sigma-2, and Dopamine Transporter).
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig cortex for NMDA and sigma receptors, rat striatum for dopamine transporter) in an appropriate ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors of interest. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., --INVALID-LINK---MK-801 for the NMDA PCP site, --INVALID-LINK---pentazocine for sigma-1 receptors, [³H]DTG for sigma-2 receptors, or [³H]WIN 35,428 for the dopamine transporter) at a fixed concentration.
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., this compound, Dexoxadrol, Benocyclidine) to compete with the radioligand for binding to the receptor.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Levoxadrol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper handling and disposal of Levoxadrol, ensuring laboratory safety and environmental protection.
This compound, a compound utilized in research and development, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This document outlines the essential safety information, step-by-step disposal protocols, and visual guides to facilitate responsible management of this compound waste.
Hazard Profile and Safety Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
| Environmental Hazard | Potential for accumulation in water sources and toxic effects on aquatic ecosystems. | Do not let product enter drains. |
Standard Operating Procedure for this compound Disposal
The following protocol provides a detailed, step-by-step methodology for the safe disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling powders outside of a ventilated enclosure, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect un-used or expired solid this compound and contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: For solutions containing this compound, collect in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
Step 3: Decontamination of Labware
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol or isopropanol) three times.
-
Collect the rinse solvent as hazardous waste.
Step 4: Disposal Pathway Selection
The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company. For small quantities, where such a service is not immediately available, the following procedure, adapted from FDA guidelines for unused medicines, can be considered as a temporary measure, though it is not the preferred method for a laboratory setting.
In-House Neutralization and Disposal (for trace amounts, if institutional policy allows):
-
Inactivation (for educational/research demonstration purposes only, not for bulk disposal): While specific inactivation protocols for this compound are not published, chemical degradation via oxidation (e.g., using a dilute solution of an oxidizing agent like potassium permanganate or sodium hypochlorite under controlled pH) could theoretically be explored. This should only be attempted by qualified personnel after thorough literature review and small-scale testing.
-
Sorbent Mixture: For residual amounts, mix the this compound with an inert and unappealing substance such as cat litter, sand, or used coffee grounds. This makes the substance less attractive to pets or people and helps to absorb any liquid.
-
Containment: Place the mixture in a sealable container, such as a plastic bag or an empty, clean container with a lid, to prevent leakage.
-
Final Disposal: The sealed container can then be placed in the regular municipal solid waste.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: this compound Disposal Decision Workflow.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and minimize their environmental footprint. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Levoxadrol
Essential Safety and Handling Guide for Levoxadrol
Disclaimer: This document provides essential safety and logistical information for handling this compound. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on established best practices for handling potent Active Pharmaceutical Ingredients (APIs) of unknown toxicity. A thorough, compound-specific risk assessment by qualified personnel is mandatory before any handling of this compound. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Pre-Handling Risk Assessment
Before working with this compound, a comprehensive risk assessment must be conducted to identify potential hazards and establish appropriate control measures.[1][2][3][4] This assessment should consider the quantity of substance being handled, the nature of the procedures to be performed (e.g., weighing, dissolution, aliquoting), and the potential for aerosol or dust generation.[5]
Key Risk Considerations:
-
Route of Exposure: Inhalation, skin contact, eye contact, and ingestion are all potential routes of exposure.
-
Toxicity: The specific toxicity of this compound is not widely documented. Therefore, it should be handled as a potent compound with unknown toxicological properties.
-
Physical Form: Handling this compound as a solid powder presents a higher risk of aerosolization compared to handling it in solution.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols or dust, such as weighing or transfers of solid material. |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100 (or equivalent) particulate filters. A proper fit test is mandatory before use. | |
| Disposable N95 or FFP3 Respirator | May be suitable for low-risk activities involving small quantities in solution, but not recommended as primary protection for handling powders. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Coveralls made from materials such as Tyvek® or microporous film should be used to protect against splashes and dust. |
| Dedicated Lab Coat | A dedicated, disposable or professionally laundered lab coat may be used for low-risk solution-based work. | |
| Eye Protection | Chemical Splash Goggles | Goggles that provide a complete seal around the eyes are required. |
| Face Shield | A face shield should be worn over safety goggles for added protection, especially when there is a splash hazard. | |
| Foot Protection | Disposable Shoe Covers | Shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Handling Plan
All handling of this compound should occur in a designated area with restricted access. Engineering controls are the primary means of exposure reduction.
3.1. Engineering Controls:
-
Containment: For handling solid this compound, a containment ventilated enclosure (CVE), glove box, or similar isolation system should be used.
-
Ventilation: All procedures should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
3.2. Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Prepare all necessary equipment and materials, including waste containers, before introducing the compound.
-
Ensure a chemical spill kit is readily accessible.
-
-
Donning PPE:
-
Put on all required PPE in the correct sequence in a clean, designated area before entering the handling zone.
-
-
Weighing and Aliquoting:
-
Whenever possible, handle this compound in a closed system.
-
If handling the solid form, use techniques that minimize dust generation, such as gentle scooping.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep containers covered as much as possible during the procedure.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used with a suitable cleaning agent.
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination.
-
Wash hands and any potentially exposed skin with soap and water immediately after removing PPE.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with all applicable federal, state, and local regulations.
4.1. Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated PPE (gloves, coveralls, shoe covers), weighing papers, and disposable equipment, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous materials.
4.2. Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Storage: Store waste containers in a secure, designated area away from general laboratory traffic.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Incineration is often the preferred method for the destruction of potent pharmaceutical compounds.
Emergency Procedures
Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.
-
Restrict access to the spill area.
-
If trained and equipped to do so, use a chemical spill kit to clean the spill, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.
-
For large or unmanageable spills, contact your institution's EHS or emergency response team.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Hierarchy of controls for mitigating exposure to this compound.
References
- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
